disodium;dioxido(dioxo)molybdenum
Description
Historical Trajectories in Molybdenum Chemistry Research
The journey to understanding molybdenum and its compounds was a gradual process of distinguishing it from other similar-appearing minerals. For centuries, the mineral molybdenite (MoS₂), the primary ore of molybdenum, was confused with lead and graphite (B72142) due to its appearance and lubricating properties. imoa.infochemistrytalk.org The ancient Greeks used the term "molybdos," meaning lead-like, to refer to these substances collectively. imoa.info It wasn't until 1778 that Swedish chemist Carl Wilhelm Scheele chemically distinguished molybdenite from graphite and other minerals, correctly identifying it as a sulfide (B99878) of a new element. imoa.infochemistrytalk.orgwikipedia.org Following Scheele's suggestion, Peter Jacob Hjelm first isolated the metallic element in 1781 by reducing the oxide with carbon. imoa.infowikipedia.org
Conceptual Frameworks for Understanding Disodium (B8443419) Dioxido(dioxo)molybdenum Reactivity
The reactivity of disodium;dioxido(dioxo)molybdenum is fundamentally governed by the molybdate (B1676688) anion (MoO₄²⁻). In aqueous solutions, sodium molybdate dissociates into sodium cations (Na⁺) and the tetrahedral molybdate anion. wikipedia.org The chemistry of molybdenum is remarkably versatile, with oxidation states ranging from -II to +VI and coordination numbers from 4 to 8. acs.org The higher oxidation states (IV to VI) are dominated by oxo-species like the molybdate anion. acs.org
The molybdate anion's structure and electronic properties are central to its reactivity. The dihydrate form, Na₂MoO₄·2H₂O, has an orthorhombic crystal structure with alternating layers of molybdate tetrahedra and water molecules, connected by sodium cations and hydrogen bonds. iaea.orgoup.comresearchgate.net The MoO₄²⁻ tetrahedron in this structure is slightly elongated. iaea.orgoup.comresearchgate.net
Key reactions of sodium molybdate include its reduction and its interaction with other chemical species. For instance, when treated with sodium borohydride (B1222165), the molybdate ion is reduced to molybdenum(IV) oxide. wikipedia.orgatamanchemicals.com It also reacts with dithiophosphoric acids. wikipedia.orgatamanchemicals.com The ability of molybdenum to cycle between the +4 and +6 oxidation states under physiological conditions is crucial for its biological roles. mdpi.com
The interaction of molybdate with other metal cations is also a significant area of study. In solutions with low ionic strength, typical of many natural waters, molybdate forms ion pairs with divalent metal cations. researchgate.net At neutral to basic pH, species like [M(MoO₄)] are predominant, while at acidic pH, [M(HMoO₄)]⁺ and polymolybdate species can form. researchgate.net
Interdisciplinary Significance of Molybdenum Oxoanions in Contemporary Science
The importance of molybdenum oxoanions, particularly the molybdate ion from this compound, extends far beyond inorganic chemistry, touching upon catalysis, materials science, and biology.
In the realm of catalysis , molybdenum compounds are pivotal. They are integral to industrial processes like hydrodesulfurization, which removes sulfur from petroleum. acs.orgwalshmedicalmedia.com Molybdenum-based catalysts, including those derived from molybdenum(VI)-oxo complexes, are also used in olefin metathesis, a powerful reaction in organic synthesis. nih.gov Research has shown that the catalytic activity of these complexes can be tuned by modifying the surrounding ligands. nih.gov Furthermore, molybdenum complexes have been shown to catalytically activate molecular oxygen for oxidation reactions. nih.gov
In materials science , sodium molybdate finds application as a corrosion inhibitor. atamanchemicals.comatamankimya.com It acts as a non-oxidizing anodic inhibitor, forming a protective passive film on metal surfaces. atamankimya.comnoahchemicals.com This property is particularly advantageous in cooling water systems, where it can inhibit the corrosion of various metals. atamankimya.com It is also used in the glass and ceramics industry to improve material properties. noahchemicals.com
The biological significance of molybdenum is profound, as it is an essential trace element for most life forms. oregonstate.edu It functions as a cofactor for a number of enzymes that catalyze critical reactions in the global carbon, nitrogen, and sulfur cycles. oregonstate.eduresearchgate.netresearchgate.net These molybdoenzymes are vital for human health and the well-being of ecosystems. oregonstate.edu In humans, molybdenum is a component of the molybdenum cofactor (Moco), which is essential for the function of enzymes like sulfite (B76179) oxidase, xanthine (B1682287) oxidase, and aldehyde oxidase. oregonstate.edu Deficiencies in Moco synthesis lead to severe metabolic disorders. oregonstate.edunih.gov The trafficking and incorporation of molybdenum into these enzymes is a complex and highly regulated process. nih.govnih.gov Molybdenum's role in nitrogen fixation, catalyzed by the nitrogenase enzyme in certain bacteria, is fundamental to the global nitrogen cycle. mdpi.comnih.gov
Recent research has also explored the potential of sodium molybdate in other biological contexts, such as its ability to induce both ferroptosis and apoptosis in ovarian cancer cells, suggesting it as a potential therapeutic candidate. nih.gov Studies in Drosophila melanogaster have also investigated its effects on oxidative stress. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Chemical Formula | Na₂MoO₄ wikipedia.org |
| Molar Mass | 205.92 g/mol (anhydrous) wikipedia.org |
| Appearance | White powder wikipedia.org |
| Density | 3.78 g/cm³ (solid) wikipedia.org |
| Melting Point | 687 °C (1,269 °F; 960 K) wikipedia.org |
| Solubility in water | 84 g/100 ml (100 °C) wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
MoNa2O4 |
|---|---|
Molecular Weight |
205.93 g/mol |
IUPAC Name |
disodium;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 |
InChI Key |
TVXXNOYZHKPKGW-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
**sophisticated Synthetic Methodologies and Precursor Chemistry of Molybdates**
Innovative Synthetic Pathways for Disodium (B8443419) Dioxido(dioxo)molybdenum and Related Species
The preparation of molybdates has evolved from traditional methods to more sophisticated techniques that offer greater control over the final product's properties. A common conventional method for synthesizing sodium molybdate (B1676688) dihydrate involves dissolving molybdenum trioxide (MoO₃) in a sodium hydroxide (B78521) solution at temperatures between 50-70°C. atamanchemicals.comwikipedia.org The resulting product is then filtered and crystallized. atamanchemicals.comwikipedia.org Heating the dihydrate form to 100°C produces the anhydrous salt. wikipedia.orgatamankimya.com
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods are widely employed for producing various molybdate compounds with controlled morphologies.
Hydrothermal Synthesis: This technique utilizes water as the solvent in a sealed vessel, known as an autoclave. For instance, sodium molybdate nanobelts have been successfully prepared by reacting ammonium (B1175870) molybdate with a concentrated sodium hydroxide solution in an autoclave at 180°C for 24 hours. google.com This method is also a cornerstone in the preparation of other important molybdenum compounds, using sodium molybdate as a precursor. Molybdenum disulfide (MoS₂), a significant layered material, is often synthesized hydrothermally by reacting sodium molybdate with a sulfur source like thiourea (B124793) or thioacetamide. irjet.netresearchgate.net The reaction conditions, such as temperature, time, and the presence of surfactants, can be tuned to control the morphology of the MoS₂ product, yielding nanoparticles, flower-like structures, or quantum dots. irjet.netresearchgate.netmdpi.com
Solvothermal Synthesis: This approach is similar to the hydrothermal method but employs non-aqueous solvents. The choice of solvent plays a critical role in determining the morphology and properties of the final product. For example, bismuth molybdate (Bi₂MoO₆) hollow microspheres have been synthesized via a solvothermal process using a mixed ethylene (B1197577) glycol/absolute ethanol (B145695) solvent system. nih.gov The formation of the hollow structure is attributed to an Ostwald ripening process induced by the ethylene glycol. nih.gov Similarly, iron molybdate (Fe₂(MoO₄)₃) catalysts can be prepared using solvothermal methods, which are valued for producing materials with specific surface areas and particle sizes. researchgate.netijisrt.com
The table below summarizes typical conditions for these synthetic approaches.
| Product | Precursors | Method | Solvent | Temperature (°C) | Time (h) | Morphology |
| Sodium Molybdate | Ammonium Molybdate, NaOH | Hydrothermal | Water | 180 | 24 | Nanobelts google.com |
| Molybdenum Disulfide | Sodium Molybdate, Thiourea | Hydrothermal | Water | 180 | 24 | Nanoparticles irjet.net |
| Bismuth Molybdate | Bismuth Nitrate (B79036), Sodium Molybdate | Solvothermal | Ethylene Glycol/Ethanol | 160 | 12 | Hollow Microspheres nih.gov |
| Iron Molybdate | Ammonium Molybdate, Iron Nitrate | Solvothermal | Water/Ethanol | 180-200 | 2-12 | Nanoparticles ijisrt.com |
Solid-state reactions, often involving high-temperature calcination, are a fundamental method for producing inorganic materials like molybdates. This technique involves the direct reaction of solid precursors in the absence of a solvent. A primary advantage is its simplicity and suitability for large-scale industrial production.
The synthesis of anhydrous sodium molybdate by heating the dihydrate crystal (Na₂MoO₄·2H₂O) is a simple example of a solid-state transformation. wikipedia.org More complex molybdates are also accessible through this route. For example, cobalt molybdates (α-CoMoO₄ and β-CoMoO₄) can be formed through solid-phase reactions between molybdenum(VI) oxide (MoO₃) and cobalt oxides at elevated temperatures. cambridge.org The specific phase obtained can be influenced by factors such as temperature and mechanical grinding. cambridge.org These solid-state methods are crucial for producing catalysts, such as ferric molybdates, which are used industrially for the oxidation of methanol (B129727) to formaldehyde. wikipedia.org
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In molybdate synthesis, this translates to using safer solvents, reducing energy consumption, and employing renewable or efficiently sourced starting materials.
Several innovative, eco-friendly approaches to molybdate synthesis have been reported:
Room Temperature Synthesis: Nanospheres of sulphomolybdate have been synthesized at room temperature using sodium molybdate and a cationic surfactant in an aqueous medium. ias.ac.in This method avoids the high energy requirements of hydrothermal or microwave-assisted techniques. ias.ac.in
Microwave-Assisted Extraction: A green method for extracting ammonium molybdate from molybdenite ore involves microwave-assisted heating. This process is more energy-efficient and cost-effective compared to traditional extraction methods. pjoes.com
Benign Solvents: The use of ethanol as a green solvent has been demonstrated in the molybdenum-catalyzed synthesis of α,α-disubstituted allylic amines, highlighting a move away from more hazardous organic solvents. acs.org
Halide-Free Synthesis: An innovative, halide-free route has been developed for the synthesis of molybdate ionic liquids. These compounds show promise as catalysts for CO₂ fixation, a critical process for carbon capture and utilization. rsc.org
Biosynthesis: Molybdenum trioxide nanoparticles have been synthesized using aqueous extracts of plants like Solanum xanthocarpum. This biological approach represents an environmentally friendly pathway to producing molybdenum oxides, which can be precursors for molybdates. nih.gov
Mechanistic Investigations of Molybdate Formation and Transformation
Understanding the mechanisms of molybdate formation and transformation is crucial for controlling the synthesis of specific molybdate species. In aqueous solutions, the chemistry of molybdenum(VI) is dominated by the tetrahedral molybdate anion, MoO₄²⁻, at alkaline or neutral pH. wikipedia.orgwikipedia.org However, as the pH decreases, a series of complex condensation reactions occur.
7 MoO₄²⁻ + 8 H⁺ ⇌ [Mo₇O₂₄]⁶⁻ + 4 H₂O
Further acidification can lead to the formation of even larger polyanions and eventually to the precipitation of hydrated molybdenum trioxide (molybdic acid). orientjchem.org The specific POM species present in solution is highly dependent on pH, concentration, and temperature. chemrxiv.org
The formation of heterometallic molybdates, such as iron molybdate, involves the reaction of these molybdate or polyoxomolybdate species with other metal cations. The mechanism can involve the precipitation of salts containing these complex anions or the formation of passivation films on metal surfaces, as seen in corrosion inhibition. ijisrt.commdpi.com For instance, in acidic conditions, Fe³⁺ can react with MoO₄²⁻ to form a stable ferric molybdate sediment. mdpi.com
Transformations between different solid-state phases of molybdates are also of significant interest. For example, the α-CoMoO₄ phase of cobalt molybdate can transform into the β-CoMoO₄ phase upon cooling or grinding, a transition that is reversible at 420°C. cambridge.org
Exploration of Precursor Reactivity and Derivatization Strategies for Molybdenum Oxoanions
Molybdenum oxoanions, particularly the simple molybdate ion and the more complex polyoxometalates, are versatile precursors for a vast range of materials. Their reactivity allows for extensive derivatization, enabling the synthesis of novel compounds with tailored properties.
Molybdate as a Precursor: Sodium molybdate is a common starting material for synthesizing other molybdenum-containing compounds. Its reactivity with various reagents allows for the creation of:
Molybdenum Sulfides: Reaction with sulfur sources under hydrothermal conditions yields molybdenum disulfide (MoS₂). irjet.netmdpi.com
Heterometallic Molybdates: Co-precipitation or hydrothermal reaction with other metal salts, such as those of iron, cobalt, or bismuth, produces catalysts like Fe₂(MoO₄)₃ and Bi₂MoO₆. nih.govijisrt.comwikipedia.org
Reduced Oxides: Treatment with a reducing agent like sodium borohydride (B1222165) reduces the molybdenum(VI) in molybdate to lower oxidation states, such as in molybdenum(IV) oxide (MoO₂). wikipedia.org
Derivatization of Polyoxometalates (POMs): The true versatility of molybdenum oxoanion chemistry is revealed in the derivatization of POMs. These large, structurally defined clusters can be chemically modified in several ways:
Formation of Lacunary Species: The controlled removal of one or more {Mo=O}⁴⁺ units from a parent POM structure creates a "lacunary" or "vacant" species. These lacunary POMs possess highly reactive terminal oxygen atoms that can act as inorganic ligands, coordinating to a wide array of electrophiles and metal ions. nih.gov This allows for the construction of even larger, more complex heterometallic POMs. nih.gov
Organic Functionalization: Organic groups can be covalently attached to POMs. This is often achieved by reacting lacunary species with organosilanes or other reactive organic molecules. This derivatization strategy allows for the combination of the unique redox and structural properties of inorganic POMs with the functionalities of organic chemistry. nih.gov
Site-Selective Atom Replacement: The terminal or bridging oxygen atoms within a POM framework can be selectively replaced by other atoms or groups. For example, sulfurization can convert a polyoxometalate into a polyoxothiometalate, which exhibits significantly different electronic and redox properties. wikipedia.orgrsc.org Other ligands, such as imido groups (=NR), have also been incorporated into POM structures. wikipedia.org
These derivatization strategies are fundamental to creating advanced materials for catalysis, molecular electronics, and medicine, leveraging the foundational chemistry of molybdenum oxoanions. nih.govrsc.orgijfans.org
**advanced Spectroscopic and Structural Characterization Methodologies for Molybdenum Oxoanions**
Vibrational Spectroscopic Probes of Molybdenum-Oxygen Bonding and Coordination
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, probes the vibrational modes of molecules and provides detailed information about chemical bonding, symmetry, and functional groups. For molybdates, these techniques are highly sensitive to the state of the Mo-O bonds.
Raman spectroscopy is particularly effective for studying the structure of molybdate (B1676688) species in different environments. In the solid state, the Raman spectrum of sodium molybdate shows distinct peaks corresponding to the vibrational modes of the tetrahedral MoO₄²⁻ anion. researchgate.netnih.gov The primary vibrational modes include the symmetric stretch (ν₁), asymmetric stretch (ν₃), and bending modes (ν₂ and ν₄). nih.gov For anhydrous sodium molybdate, strong Raman peaks are observed around 894 cm⁻¹ (ν₁) and in the 810-850 cm⁻¹ range (ν₃), with bending modes appearing at lower frequencies (~300-370 cm⁻¹). researchgate.netnih.gov
In aqueous solutions, the speciation of molybdate is highly dependent on pH. iaea.org At pH values above 6.4, the dominant species is the simple tetrahedral monomolybdate anion (MoO₄²⁻). iaea.org As the pH decreases, polymerization occurs, forming various polymolybdate anions such as the heptamolybdate (Mo₇O₂₄⁶⁻) and octamolybdate (Mo₈O₂₆⁴⁻). iaea.orglehigh.edu Raman spectroscopy can distinguish these species, as their vibrational signatures are different. For example, the intense symmetric stretch of MoO₄²⁻ shifts and new bands corresponding to Mo-O-Mo bridging bonds appear in the spectra of polymolybdates. lehigh.eduresearchgate.net
The table below details the characteristic Raman shifts for different molybdate species.
| Molybdate Species | pH Range | Key Raman Shifts (cm⁻¹) | Vibrational Assignment | Reference |
| Monomolybdate (MoO₄²⁻) | > 6.4 | ~894-902 | Symmetric Mo=O Stretch (ν₁) | nih.goviaea.orgresearchgate.net |
| Heptamolybdate (Mo₇O₂₄⁶⁻) | 1.5 - 6.4 | ~936-960 | Mo=O Stretches | iaea.orgresearchgate.netresearchgate.net |
| Polymolybdates | 1.5 - 6.4 | Various peaks | Mo-O-Mo Bridging Stretches | iaea.orglehigh.edu |
Infrared (IR) spectroscopy complements Raman spectroscopy and is particularly useful for identifying polar functional groups. The MoO₄²⁻ anion in sodium molybdate exhibits strong IR absorption bands corresponding to its asymmetric stretching and bending modes. researchgate.netnih.gov Theoretical calculations and experimental data place the high-intensity IR-active asymmetric Mo-O stretching mode (ν₃) at approximately 816-858 cm⁻¹. nih.gov
In more complex molybdate compounds, such as molybdenum dihalide dioxide complexes, IR spectroscopy helps determine the geometry of the coordination sphere around the molybdenum atom. rsc.org The frequencies of the terminal molybdenum-oxygen double bonds (Mo=O) are sensitive to the nature of the other ligands attached to the metal. rsc.orgresearchgate.net Typically, Mo=O stretching vibrations in such complexes appear in the 900-1000 cm⁻¹ region. researchgate.netresearchgate.net The presence of bands in the 800-1100 cm⁻¹ region is characteristic of Mo-O bond vibrations and can indicate the interaction of molybdenum complexes with other metal salts or surfaces. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Molybdate Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei. For molybdate systems, NMR studies focusing on molybdenum and associated nuclei like sodium and oxygen offer valuable information about their structure and dynamics in both solution and solid states.
In aqueous solutions, the chemical shifts observed in 95Mo NMR spectroscopy are sensitive to the coordination environment of the molybdenum atom. Studies of aqueous molybdate solutions at varying pH levels and concentrations have utilized 95Mo and 17O NMR to identify different isopolyanion species. nih.govresearchgate.net For instance, the 95Mo NMR spectrum of the isopolyanion Mo₇O₂₄⁶⁻ at a pH of 5 displays multiple signals corresponding to different molybdenum environments within the cluster. nih.govresearchgate.net Furthermore, 17O NMR has been instrumental in identifying protonation sites on these complex anions. nih.govresearchgate.net The chemical shifts in 95Mo NMR are influenced by the number and strength of terminal Mo-O bonds, with shifts moving to lower frequencies as these factors increase. nih.govresearchgate.net
The utility of 95Mo NMR extends to resolving subtle structural changes, such as the differentiation between isotopes, where replacing 32S with 34S can result in distinct signals. huji.ac.il While 97Mo is also an NMR-active isotope, 95Mo is generally preferred due to its higher sensitivity and tendency to produce sharper signals. huji.ac.il
Table 1: 95Mo and 17O NMR Data for Aqueous Molybdate Species
| Species | Nucleus | pH | Chemical Shift (ppm) | Intensity Ratio |
|---|---|---|---|---|
| Mo₇O₂₄⁶⁻ (I) | 95Mo | 5 | 210 | ~1 |
| Mo₇O₂₄⁶⁻ (I) | 95Mo | 5 | 32 and ~15 (overlapping) | ~4:2 |
| β-Mo₈O₂₆⁴⁻ (II) | 95Mo | - | ~100 and 10 | ~1:3 |
| Mo₃₆O₁₁₂⁸⁻ (III) | 95Mo | - | ~0 (broad) | - |
| MoO₂²⁺ (IV) | 95Mo | - | -62 to -69 | - |
Solid-state NMR (ssNMR) provides crucial structural information for crystalline and amorphous molybdate materials. For sodium molybdate dihydrate (Na₂MoO₄·2H₂O), 95Mo magic-angle spinning (MAS) NMR spectra reveal a typical pattern for the central transition of a non-integer quadrupolar nucleus. acs.org The observed line shape is dependent on the 95Mo nuclear quadrupolar coupling constant (χ) and the asymmetry parameter (η). acs.org A measured χ of 1.15 MHz for solid Na₂MoO₄·2H₂O indicates a significant deviation from tetrahedral symmetry at the molybdenum nucleus. acs.org In contrast, anhydrous sodium molybdate (Na₂MoO₄) appears to have a cubic structure with no evidence of a quadrupole interaction for 95Mo. acs.org
The application of high-field 95Mo MAS and multiple-quantum MAS (MQMAS) NMR spectroscopy to a range of alkali molybdate crystals has shown that corner- and edge-shared MoO₆ octahedra generally exhibit higher isotropic shifts and quadrupolar coupling constants compared to MoO₄ tetrahedra. acs.org This is attributed to the significant distortion of the MoO₆ octahedra. acs.org While the 95Mo quadrupolar coupling constant of MoO₄ sites shows a positive correlation with the degree of tetrahedral distortion, this is not observed for MoO₆ sites. acs.orgnih.gov These high-resolution techniques can distinguish between tetrahedral and octahedral molybdenum environments in complex materials like alkali molybdate glasses. acs.org
Table 2: 95Mo Solid-State NMR Parameters for Sodium Molybdate Dihydrate
| Parameter | Value | Reference |
|---|---|---|
| Nuclear Quadrupolar Coupling Constant (χ(95Mo)) | 1.15 MHz | acs.org |
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) of Molybdenum Centers
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. nih.gov It is particularly valuable for studying molybdenum compounds under a wide range of conditions, including crystalline and amorphous materials, as well as solutions. nih.gov The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The EXAFS region of the XAS spectrum provides detailed information about the local atomic environment of the molybdenum center, including the number, type, and distance of neighboring atoms. nih.gov In a study of Mo(VI) speciation in hydrothermal brines, EXAFS data confirmed that tetrahedral molybdate (MoO₄²⁻) complexes are predominant in basic to near-neutral solutions. researchgate.net For more complex systems, such as molybdate catalysts prepared by the molten salt method, multi-component fitting of Mo K-edge EXAFS data has been used to track the transformation of MoO₃ into polymolybdate anions and ultimately to MoO₄²⁻ anions. nih.gov
Wavelet transform analysis of EXAFS data has proven useful in distinguishing between overlapping single- and multiple-scattering paths, which is particularly important for accurately determining Mo-Mo distances in polymolybdate structures. rsc.org This advanced analysis technique has been successfully applied to identify dimolybdate ions in heterogeneous catalysts. rsc.org
The XANES region, which is sensitive to the oxidation state and coordination geometry of the molybdenum atom, provides valuable electronic structure information. nih.gov The position and features of the Mo K-edge and L₂,₃-edges are particularly informative. nih.govacs.org The Mo K-edge energy shifts to higher values with an increasing molybdenum oxidation state. nbuv.gov.uaresearchgate.net For instance, a linear relationship has been observed between the Mo K-edge shift and the formal oxidation state in molybdenum oxides. nbuv.gov.ua
The Mo L₂,₃-edges, corresponding to 2p → 4d transitions, are sensitive to both the oxidation state and the ligand field around the molybdenum atom. nih.govacs.org A systematic study of Mo L₂,₃-edge XANES spectra for various molybdenum compounds has provided guidelines for interpretation: the L₃-edge is useful for determining the oxidation state, while the L₂-edge offers insights into the coordination geometry. acs.org High-resolution fluorescence detected XAS (HERFD-XAS) sharpens the spectral features in the pre-edge region of the Mo K-edge, allowing for more precise assignments when combined with theoretical calculations like time-dependent density functional theory (TDDFT). rsc.org
Table 3: Correlation of Molybdenum Oxidation State with XANES K-edge Position
| Molybdenum Oxide | Formal Oxidation State | Estimated Oxidation State from XANES | Reference |
|---|---|---|---|
| MoO₃ | +6 | +5.95 | nbuv.gov.ua |
| MoO₂ | +4 | - | nbuv.gov.ua |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Molybdenum Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons. rsc.org In the context of molybdenum chemistry, it is particularly crucial for characterizing paramagnetic Mo(V) species, which are often transient intermediates in catalytic cycles. acs.orgnih.gov The EPR spectrum provides key parameters—the g-tensor and hyperfine coupling tensors—that offer detailed information about the electronic structure and coordination environment of the Mo(V) center. acs.org
Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE), provide even greater detail by measuring the interactions of the unpaired electron with nearby magnetic nuclei. nih.govnih.gov These methods have been instrumental in elucidating the structure of Mo(V) centers in enzymes, including the identification of coordinated ligands like water, hydroxide (B78521), and sulfate (B86663). nih.gov For example, in sulfite-oxidizing enzymes, pulsed EPR has been used to characterize the Mo(V) state, revealing details about the coordination of oxo and hydroxyl ligands. nih.govnih.gov The development of computational methods, such as density functional theory (DFT), has become essential for accurately simulating EPR spectra and correlating the experimental parameters with specific molecular structures. acs.orgnih.gov
Table 4: Representative EPR Parameters for Mo(V) Species
| Species | g-values (g₁, g₂, g₃) | A(⁹⁵,⁹⁷Mo) values (10⁻⁴ cm⁻¹) (A₁, A₂, A₃) | Reference |
|---|---|---|---|
| LMoO(bdt) | 2.004, 1.972, 1.934 | 50.0, 11.4, 49.7 | acs.orgnih.gov |
| Sulfite (B76179) Oxidase (low-pH form) | 2.007, 1.974, 1.968 | 56.7, 25.0, 16.7 | nih.gov |
| Sulfite Oxidase (high-pH form) | 1.990, 1.966, 1.954 | 54.4, 21.0, 11.3 | acs.orgnih.gov |
**computational Chemistry and Theoretical Modeling of Disodium Dioxido Dioxo Molybdenum Systems**
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molybdenum-based materials, including molybdate (B1676688) systems. core.ac.ukntnu.nonih.gov DFT calculations allow for the determination of ground-state properties by modeling the electron density. These studies reveal that the interatomic bonding in molybdenum oxides is a mix of ionic and covalent contributions. core.ac.ukmpg.de By analyzing charge density distributions, bond orders, and electrostatic potentials, researchers can distinguish between different types of oxygen atoms within the structure, such as terminal and bridging oxygens. mpg.de
DFT is applied by constructing models, often finite clusters cut from the bulk crystal structure, where the dangling bonds at the edge of the cluster are saturated, for instance, by hydrogen atoms. mpg.de This approach allows for detailed analysis of how local atomic arrangements and coordination environments influence the electronic properties and subsequent reactivity of the molybdate species. mpg.dersc.org
Molecular orbital (MO) analysis derived from DFT calculations provides a detailed picture of the bonding between molybdenum and oxygen. The interaction is characterized by significant hybridization between the molybdenum 4d orbitals and the oxygen 2p orbitals. ntnu.norsc.org This hybridization is fundamental to the formation of the strong Mo-O bonds.
Studies on molybdenum oxides show a clear distinction in the bonding character based on the oxygen's coordination. mpg.de Terminal oxygen atoms (coordinated to only one molybdenum atom) form strong double bonds (molybdenyl groups), as indicated by bond order indices around 1.9-2.0. mpg.de In contrast, asymmetrically bridging oxygen atoms show one strong bond and one much weaker interaction with the two molybdenum centers they connect. mpg.de Symmetrically bridging oxygens form what can be described as two single bonds. mpg.de The analysis of the density of states (DOS) and projected density of states (PDOS) further elucidates these interactions, showing which orbitals contribute to specific energy regions in the electronic structure. rsc.orgmdpi.com For instance, in molybdenum disulfide (MoS₂), a related material, the semiconductor character is attributed to the chemical bonding between molybdenum d-orbitals and sulfur p-orbitals. mdpi.com
| Oxygen Type | Coordination | Typical Mo-O Bond Order mpg.de | Bond Character | Key Orbitals Involved ntnu.norsc.org |
|---|---|---|---|---|
| Terminal (Molybdenyl) | Singly-coordinated (Mo=O) | 1.93 - 2.00 | Primarily covalent double bond | Mo 4d, O 2p |
| Asymmetric Bridging | Doubly-coordinated (Mo-O-Mo) | ~1.5 (strong), ~0.2 (weak) | Mixed ionic-covalent | Mo 4d, O 2p |
| Symmetric Bridging | Doubly-coordinated (Mo-O-Mo) | 0.7 - 0.9 | Primarily covalent single bonds | Mo 4d, O 2p |
| Triply Coordinated | Edge-sharing octahedra | N/A (complex) | Mixed ionic-covalent | Mo 4d, O 2p |
A significant application of DFT is the prediction of spectroscopic properties and the exploration of potential reaction pathways. nih.govnih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. nih.gov While experimental techniques like Raman and FT-IR spectroscopy provide data on the vibrational modes of molybdenum-oxygen bonds, DFT calculations can help assign these spectral bands to specific atomic motions. kangwon.ac.krresearchgate.net For example, the stretching and bending vibrations of MoO₆ octahedra are known to occur in distinct regions of the IR spectrum. kangwon.ac.kr Theoretical calculations can correlate shifts in these vibrational frequencies with structural changes, such as the transition between different polymorphs of sodium molybdate. kangwon.ac.kr
DFT is also instrumental in mapping out reaction pathways by locating transition states and calculating activation energy barriers. rsc.org For example, in the study of O₂ dissociation on molybdenum dioxide surfaces, DFT was used to identify the transition states and determine that the energy barriers for dissociation were low (0.227–0.281 eV), indicating a facile process. rsc.org Similarly, quantum chemical calculations are essential for understanding the complex reaction mechanisms at the molybdenum cofactor of enzymes like xanthine (B1682287) oxidoreductase, where the molybdenum atom is the active site for catalysis. nih.gov
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) kangwon.ac.kr | Theoretical Assignment |
|---|---|---|
| Terminal Mo=O Stretch | ~977 | Stretching of the singly-coordinated molybdenyl group. |
| Corner-Sharing O-Mo₂ Stretch | ~899 | Stretching of asymmetrically bridging oxygen atoms. |
| Edge-Sharing O-Mo₃ Bending/Stretching | ~690 | Vibrations involving triply-coordinated oxygen atoms. |
| Lattice/Bending Modes | <400 | Complex bending and lattice vibrations of the MoO₆ octahedra. |
Molecular Dynamics (MD) Simulations of Molybdate Species in Solution and at Interfaces
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of processes like solvation, diffusion, and interfacial phenomena. For disodium (B8443419) dioxido(dioxo)molybdenum, MD simulations are crucial for understanding its behavior in aqueous environments, which is central to many of its applications.
In aqueous solution, sodium molybdate dissociates into sodium cations (Na⁺) and molybdate anions (MoO₄²⁻). wikipedia.org MD simulations can model the solvation shell of water molecules that forms around these ions. These simulations track the position and orientation of water molecules in the first and subsequent coordination spheres, revealing details about the strength and lifetime of ion-water interactions. researchgate.net
A key phenomenon in electrolyte solutions is ion-pairing, where a cation and an anion remain in close proximity for a significant duration, forming a neutral pair. cdhfinechemical.com MD simulations can quantify the extent of ion-pairing between Na⁺ and MoO₄²⁻ by calculating the potential of mean force (PMF) between the ions. The PMF describes the free energy profile as a function of the distance between the ion pair, revealing the stability of contact and solvent-separated ion pairs. Recent work has highlighted the stability of the sodium hydromolybdate ion pair in aqueous solutions. researchgate.net
MD simulations provide detailed insights into the complex interplay between molybdate anions, sodium counterions, and the surrounding water solvent. The simulations show a dynamic competition for interactions. For example, at an electrode surface, there is competition between the negatively charged molybdate ion and the negative charge of the electrode for the positively charged sodium ions. electrochemsci.org This competition influences the structure of the electrical double layer. electrochemsci.org
The orientational dynamics of water molecules are also significantly affected by the presence of the ions. MD simulations can calculate the residence time of water molecules in the solvation shell of the molybdate anion and sodium cation, as well as the reorientation times of these water molecules. researchgate.net These studies often find that the dynamics of water molecules in the first solvation shell are considerably slower than in bulk water due to strong electrostatic interactions with the ions. researchgate.net Furthermore, the mobility (self-diffusion coefficient) of the ions themselves is dependent on concentration, with simulations showing a decrease in diffusion as salt concentration increases, a finding that aligns with experimental observations. researchgate.net
| Parameter | Description | Significance for Molybdate Systems |
|---|---|---|
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Determines the structure of water around Na⁺ and MoO₄²⁻ ions and identifies ion-pairing. |
| Self-Diffusion Coefficient (D) | Measures the translational mobility of a particle. | Quantifies how quickly molybdate and sodium ions move through the solution. |
| Residence Time (τ) | The average time a solvent molecule spends in the solvation shell of an ion. | Indicates the strength of the ion-solvent interaction. |
| Orientational Relaxation Time | The time it takes for a molecule's orientation to become uncorrelated. | Reveals the effect of ions on the rotational dynamics of surrounding water molecules. |
Quantum Chemical Calculations on Reaction Mechanisms and Transition States Involving Molybdenum Oxoanions
Quantum chemical calculations, particularly those using DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions involving molybdenum oxoanions like molybdate. nih.govmdpi.com These methods allow for the exploration of the potential energy surface of a reacting system, enabling the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
By calculating the energies of these stationary points, researchers can determine reaction enthalpies and activation energies, which govern the thermodynamics and kinetics of a process. nih.gov This is particularly important in catalysis, where molybdenum oxides are widely used. For example, calculations can reveal how the structure of a molybdenum oxoanion facilitates the breaking and forming of chemical bonds during an oxidation reaction. mpg.de
These computational approaches are also vital in biochemistry for understanding the function of molybdoenzymes. nih.gov The active site of these enzymes contains a molybdenum cofactor where substrate conversion occurs. nih.gov Quantum chemical calculations can model the substrate binding, the electronic rearrangements during the reaction, and the product release. For instance, studies on xanthine oxidoreductase have used quantum chemistry to investigate how the molybdenum center transfers a hydroxyl group to the substrate, a key step in purine (B94841) metabolism. nih.gov Such calculations provide a level of mechanistic detail that is often inaccessible through experimental means alone. dtic.mil
Computational Design and Screening of Novel Molybdate-Based Materials
The development of novel materials has been traditionally driven by experimental trial-and-error, a process that is often time-consuming and resource-intensive. mdpi.com However, the advent of powerful computational tools and theoretical models has revolutionized materials science, enabling a shift towards "material-aware design" where properties can be predicted and optimized in silico before any physical synthesis is attempted. researchgate.netresearchgate.net High-throughput computational screening (HTCS) in particular has emerged as a transformative strategy, allowing for the rapid evaluation of vast libraries of potential compounds to identify candidates with desired functionalities. nih.gov This approach significantly accelerates the discovery and development of new materials, including those based on molybdate structures. mdpi.com
Computational design leverages quantum mechanical methods, most notably Density Functional Theory (DFT), to model materials at the atomic level. mdpi.comresearchgate.net DFT calculations allow researchers to predict a wide range of properties, including electronic structure (such as bandgaps and density of states), reaction energetics, and activation barriers for chemical transformations. nih.govaip.org This predictive power is crucial for screening new molybdate-based materials for specific applications, such as catalysis, electronics, and energy storage. aip.orgthermofisher.com
A key area where computational screening has proven invaluable is in the design of novel molybdate catalysts. mdpi.com By systematically modifying ligands or the catalyst composition in a computational model, researchers can establish clear structure-activity relationships. For example, a study evaluating twenty different dioxomolybdenum complexes for the deoxydehydration (DODH) reaction—a critical process for converting biomass into valuable chemicals—used computational screening to understand how ligand modifications impact catalytic performance. rsc.org The findings revealed that sterically bulky substituents and electron-withdrawing groups on the phenol (B47542) arms of the ligands led to enhanced catalytic activity. rsc.org Such insights are instrumental in the rational design of more efficient catalysts.
The screening process often involves creating a computational library of candidate materials and then running automated calculations to predict key performance metrics. youtube.com For catalysts, this can include calculating the activation energy (ΔG‡) for a target reaction. rsc.org Machine learning models can be trained on this computationally generated data to predict the properties of new candidates with even greater speed and lower computational cost, further accelerating the screening process. rsc.org
Detailed research findings from computational studies have provided deep insights into the behavior of molybdate systems. DFT calculations have been used to model the active sites of molybdenum-dependent enzymes, revealing how the exchange of ligands (e.g., an oxo for a dithiolato ligand) alters reaction energies and activation barriers for processes like oxygen atom transfer. nih.gov Other studies have focused on the fundamental interactions of molybdates, such as their adsorption on surfaces. Computational models have shown that the coordination environment of molybdenum can change from tetrahedral (Td) as the dominant MoO₄²⁻ species in solution to a distorted octahedral (Oh) geometry upon adsorption, a change that is responsible for observed isotope fractionation. researchgate.netnih.gov
The table below summarizes selected findings from computational screening and modeling of various molybdate-based materials, illustrating the types of data and insights that can be generated.
| Molybdate System / Reaction | Computational Method | Predicted Property / Finding | Significance | Reference |
|---|---|---|---|---|
| Dioxomolybdenum Complexes in Deoxydehydration (DODH) | Catalyst Screening & Kinetic Studies | Conversion of (+)-diethyltartrate to diethyl fumarate (B1241708) with >98% yield. A turnover number (TON) of 42 was achieved at 1 mol% catalyst loading. | Demonstrates high catalytic efficiency and establishes structure-activity relationships for biomass conversion. | rsc.org |
| Nitrate (B79036) Reductase Enzyme Models | Density Functional Theory (DFT) | Calculated an activation barrier of 19.2 kcal/mol for oxygen atom transfer in a dissimilatory nitrate reductase model. | Provides mechanistic insight into the function of molybdenum-dependent enzymes. | nih.gov |
| Molybdate Adsorption on Manganese Oxyhydroxide | Density Functional Theory (DFT) | Calculated an isotope fractionation factor (Δ⁹⁷/⁹⁵Mo) of -1.33‰ for the equilibration of MoO₄²⁻ with MoO₃(H₂O)₃. | Explains geochemical observations by modeling the structural changes of molybdate species upon adsorption. | researchgate.netnih.gov |
| Nitrided Mo/TiO₂ Catalysts for Hydrodesulfurization (HDS) | Experimental (XPS) with Computational Correlation | Lower molybdenum oxidation states (Mo²⁺ and Mo⁰) were identified as the most active species for the HDS of dibenzothiophene (B1670422). | Links catalyst electronic structure to its performance in petroleum refining. | acs.org |
| Cobalt Molybdate (CoMoO₄) Heterostructures | Experimental with Theoretical Correlation | Found to be an efficient and inexpensive electrocatalyst for the hydrogen evolution reaction with excellent long-term stability. | Identifies a promising material for clean energy production. | thermofisher.com |
High-throughput screening workflows are essential for managing the large datasets generated in these computational studies. mdpi.com These platforms can automate the entire process, from generating candidate structures to performing calculations and analyzing the results, enabling the screening of thousands of materials in a systematic fashion. youtube.comrsc.org The ultimate goal is to move beyond simple screening and toward de novo design, where computational tools not only identify but also create novel chemical entities and materials tailored for optimal performance in a specific application. nih.gov
**catalytic Research Applications and Mechanistic Studies of Molybdenum Oxoanions**
Homogeneous Catalysis Mediated by Disodium (B8443419) Dioxido(dioxo)molybdenum and its Derivatives
Molybdenum complexes, particularly those in a high oxidation state, are notable for their catalytic activity in a range of reduction reactions, including the hydrosilylation of ketones and the hydrogenation of alkynes. nih.gov
Oxidation and Epoxidation Catalysis with Molybdate (B1676688) Species
Molybdate species are effective catalysts in oxidation and epoxidation reactions. Molybdenum(VI) dichloride dioxide (MoO₂Cl₂), for example, catalyzes the regioselective ring-opening of epoxides to form β-alkoxy alcohols, acetonides, and α-alkoxy ketones with high yields and compatibility with various functional groups. organic-chemistry.org This catalytic system is mild and prevents polymerization side reactions. organic-chemistry.org For instance, the methanolysis of terminal epoxides to β-methoxy alcohols can be achieved with 5 mol% of the catalyst at temperatures as low as room temperature to 50°C. researchgate.net
In the presence of an oxygen source, oxo-molybdenum(VI) catalysts are traditionally used for the oxidation of alkenes. nih.gov Molybdenum acetylacetonates, such as MoO₂(acac)₂, can directly catalyze the epoxidation of alkenes, leading to high selectivity. mdpi.com Dimeric μ-oxo bridged molybdenum(VI) dioxo complexes have also been successfully employed as catalysts in the epoxidation of both internal and terminal alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant, yielding epoxides in moderate to good yields with high selectivities. rsc.org
The catalytic performance of molybdenum-based systems can be influenced by the reaction medium. For example, both monomeric and oligomeric molybdenum complexes have demonstrated excellent activity and selectivity in cyclooctene (B146475) epoxidation using either TBHP in water or TBHP in decane (B31447) as the oxidant. mdpi.com The use of TBHP in water is considered a greener process. mdpi.com
The following table provides a summary of the catalytic results for the epoxidation of cis-cyclooctene under specific conditions.
Table 1: Catalytic Results of cis-Cyclooctene Epoxidation Reaction conditions: 6 hours, 80°C, catalyst/cyclooctene/oxidant molar ratio = 0.05 mmol/20 mmol/40 mmol.
| Catalyst System | Oxidant | Conversion (%) | Selectivity towards Epoxide (%) |
| Monomeric Mo complexes [MoO₂(L)(MeOH)] | TBHP in water/decane | >90 | >90 |
| Oligomeric Mo complexes [MoO₂(L)]n | TBHP in water/decane | >90 | >90 |
Data sourced from a 2021 study on molybdenum hydrazonato epoxidation catalysts. mdpi.com
C-H Activation and Functionalization Research Utilizing Molybdenum Catalysts
The direct activation and functionalization of carbon-hydrogen (C-H) bonds is a significant challenge in chemical synthesis due to their thermodynamic strength and kinetic inertness. rsc.org Molybdenum catalysts have emerged as promising candidates for mediating these transformations.
Recent research has demonstrated that a molybdenum dioxo complex, MoO₂Cl₂(bpy-tBu), can act as a unique photoactive metal oxo catalyst for direct C-H activation. rsc.orgrsc.org Upon irradiation with 365 nm light, this complex can activate various C-H bonds, including those in allylic and benzylic positions, as well as in alkanes and aldehydes. acs.org The mechanism is proposed to involve a net hydrogen atom transfer (HAT). acs.org
Density functional theory (DFT) calculations have shown that most X-H bonds (where X can be Si, H, etc.) are activated by [MoO₂Cl₂] through a [2+2] addition to the Mo=O bond, forming a hydride complex that is the active catalytic species. nih.gov However, the activation of the O-H bond in hydroperoxides (HOOR) follows a different pathway due to the high electronegativity of oxygen. nih.gov
A significant hurdle in this field is the potential for over-oxidation of the desired products. umn.edu Research into iron(II) centers in metal-organic frameworks (MOFs) for light alkane activation has shown that the rate-limiting step is the reaction of the Fe(II) site with the oxidant to form a highly reactive Fe(IV)=O species capable of homolytically activating C-H bonds. umn.edu
Polymerization Reactions Catalyzed by Molybdenum Oxo Complexes
Molybdenum oxo complexes have demonstrated utility as catalysts in polymerization reactions. For instance, a specific molybdenum oxo benzylidene complex, in the presence of B(C₆F₅)₃, has been shown to be active for the stereoselective ring-opening metathesis polymerization (ROMP) of functionalized norbornadienes and norbornenes. nih.gov This complex also catalyzes the homocoupling of 1-decene. nih.gov
The addition of a phosphine (B1218219) ligand can influence the catalytic activity. In some systems, the loss of the phosphine ligand is the slow step in the initiation of metathesis, and a 14-electron core of the oxo alkylidene complex is what initiates the polymerization. mit.edu Boron-based co-catalysts, such as B(C₆F₅)₃, are believed to scavenge the free phosphine and can also reversibly coordinate to the oxo ligand, leading to significantly more reactive initiators. mit.edu
Furthermore, cationic molybdenum oxo alkylidene complexes stabilized by N-heterocyclic carbenes (NHCs) have been synthesized and immobilized on silica. nih.gov These supported catalysts exhibit vastly enhanced catalytic activity for the metathesis of terminal olefins compared to their neutral counterparts. nih.gov
Heterogeneous Catalysis Derived from Molybdate Precursors
Molybdenum-based heterogeneous catalysts are crucial in various industrial applications, including hydrotreating and oxidation reactions. mdpi.com Sodium molybdate often serves as a precursor for the synthesis of these catalysts. noahchemicals.com Molybdenum sulfides and oxides are the most common forms, but molybdenum borides, carbides, nitrides, and phosphides are also effective for a range of reactions. mdpi.com
Synthesis and Performance Evaluation of Molybdate-Supported Catalysts
The synthesis of molybdate-supported catalysts often involves impregnation of a support material with a molybdenum salt solution, followed by drying and calcination. For example, cobalt-molybdate hydrodesulfurization catalysts can be prepared by impregnating γ-alumina, silica, or α-alumina with solutions of ammonium (B1175870) heptamolybdate and cobalt nitrate (B79036). The synthesis conditions, such as the order of impregnation and pH, significantly affect the nature of the resulting catalyst.
Iron molybdate catalysts, used for the selective oxidation of methanol (B129727) to formaldehyde, are traditionally synthesized by co-precipitation. rsc.org However, this method can lead to inhomogeneous materials. rsc.org Alternative sol-gel routes using chelating agents like malonic or oxalic acid have been developed to improve the homogeneity and catalytic activity. rsc.org Hydrothermal synthesis is another method used to prepare iron molybdate catalysts. dtu.dk
The performance of these catalysts is evaluated in specific reactions. For instance, a polystyrene-supported molybdenum(VI) complex has been shown to be an active and selective catalyst for the epoxidation of alkenes in both batch and continuous flow reactors. rsc.org The continuous flow system demonstrated significant advantages in terms of time savings, reproducibility, and catalyst stability. rsc.org
The following table presents data on the performance of a polystyrene-supported Mo(VI) catalyst in the epoxidation of 1-hexene.
Table 2: Epoxidation of 1-Hexene with a Polystyrene-Supported Mo(VI) Catalyst
| Reactor Type | Temperature (°C) | Alkene:TBHP Molar Ratio | Epoxide Yield (%) |
| Batch | Optimized | Optimized | High |
| Continuous Flow (FlowSyn) | Optimized | Optimized | High |
This table is a qualitative representation based on findings that the supported catalyst was effective in both reactor types. rsc.org
Surface Characterization and Active Site Elucidation in Heterogeneous Molybdenum Catalysis
Understanding the surface structure and identifying the active sites are crucial for developing improved heterogeneous catalysts. mdpi.com Various spectroscopic techniques are employed for this purpose. For example, laser Raman spectroscopy is a sensitive tool for probing the formation of supported molybdate catalysts during their preparation. It can detect the presence of different molybdenum species and their degree of aggregation on the support surface.
X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR) have been used to investigate molybdenum centers in catalysts for cyclohexene (B86901) epoxidation. researchgate.net These studies revealed that the metal is predominantly present as Mo(VI), and an activation process increases the acidic character of these centers. researchgate.net
In molybdenum-based catalysts used for hydroisomerization, bifunctional active sites consisting of a metallic function and a Brønsted acid function can be formed. scirp.org The reduction of MoO₃ to MoO₂ creates metallic sites, and the subsequent dissociation of hydrogen leads to the formation of Mo-OH acid groups. scirp.org The nature of these active sites determines the catalyst's performance in reactions like the isomerization of light naphtha hydrocarbons. scirp.org
The surface of molybdenum catalysts can be dynamic. For example, in iron molybdate catalysts for methanol oxidation, molybdenum can be depleted from the catalyst over time due to the formation of volatile species. rsc.org However, a surface layer of MoOₓ can be maintained through segregation, preserving the catalyst's selectivity. rsc.org
Environmental Catalysis Applications (e.g., NOx reduction, desulfurization)
Molybdenum-based catalysts are pivotal in mitigating industrial pollutants, particularly in the reduction of nitrogen oxides (NOx) and the desulfurization of fuels.
For desulfurization , molybdenum oxide-based catalysts are extensively used in the oxidative desulfurization (ODS) of diesel and other fuel oils. researchgate.netmdpi.comwalshmedicalmedia.com This process is an alternative or complement to traditional hydrodesulfurization (HDS) for removing refractory sulfur compounds. rsc.org In ODS, molybdenum catalysts, often supported on materials like alumina (B75360) (Al₂O₃), facilitate the oxidation of organosulfur compounds, such as dibenzothiophene (B1670422) (DBT) and its derivatives, to their corresponding sulfones using an oxidizing agent like hydrogen peroxide. researchgate.netrsc.org These sulfones can then be more easily removed from the fuel. Studies have shown that molybdenum oxide catalysts supported on alumina can achieve high conversion rates. For example, a 4.35% WO₃/16.52% MoO₃/γ-Al₂O₃ catalyst was able to remove 100% of DBT and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) from a model diesel in 30 minutes at 60°C. walshmedicalmedia.com The catalytic activity is influenced by factors such as molybdenum loading and the presence of promoters. mdpi.com
| Catalyst System | Target Pollutant | Key Findings | Reference |
| V₂O₅-MoO₃/TiO₂ | NOx, Hydrocarbons | Molybdenum acts as a promoter, enhancing thermal stability and sulfur resistance. A 3 wt.% V₂O₅ formulation showed high activity for propylene (B89431) oxidation. | kit.edu |
| MoO₃/Al₂O₃ | Sulfur compounds (DBT, 4,6-DMDBT) | Achieved high conversion of sulfur compounds to sulfones in model diesel fuel. | walshmedicalmedia.com |
| SnO₂-MoO₃ | Dibenzothiophene (DBT) | An optimal calcination temperature of 450°C led to 99.6% conversion of DBT to dibenzothiophene sulfone. | researchgate.net |
Photocatalytic Investigations of Molybdenum Oxoanion Systems
Molybdenum-based materials, including those derived from sodium molybdate, are gaining attention for their photocatalytic properties. These materials can harness light energy to drive chemical reactions, offering potential solutions for environmental remediation and energy production.
Recent research has demonstrated the photocatalytic efficacy of sodium-lanthanum molybdate, NaLa(MoO₄)₂, synthesized via coprecipitation. This material, when irradiated with ultraviolet light, exhibited high oxidative reactivity, achieving over 95% degradation of the organic dye Coomassie Brilliant Blue G-250 within 120 minutes. acs.orgnih.gov The photocatalytic activity is attributed to the material's mesoporous structure and high surface area (45.7 m²/g), which enhances light interaction and reduces the recombination of charge carriers. acs.org Similarly, dysprosium (Dy³⁺)-doped sodium zinc molybdate has shown enhanced photocatalytic activity under UV light for the degradation of methylene (B1212753) blue, with an 88% degradation rate achieved in 240 minutes. nih.gov
Molybdenum disulfide (MoS₂) and its composites are also prominent in photocatalysis research. nih.gov These materials are investigated for a wide range of applications, including the degradation of organic pollutants and photocatalytic hydrogen production from water, often under visible light irradiation. nih.govanr.fr The unique electronic and optical properties of MoS₂ make it a promising candidate for developing efficient photocatalytic systems. nih.gov
| Photocatalyst | Application | Performance | Reference |
| NaLa(MoO₄)₂ | Degradation of Coomassie Brilliant Blue G-250 | >95% degradation in 120 minutes under UV light | acs.orgnih.gov |
| Dy³⁺-doped Sodium Zinc Molybdate | Degradation of Methylene Blue | 88% degradation in 240 minutes under UV light | nih.gov |
| MoS₂-based materials | Degradation of organic pollutants, H₂ production | High photocatalytic activity under visible light | nih.gov |
Electrocatalytic Research on Molybdenum Oxoanions for Energy Conversion
Molybdenum-based materials are at the forefront of research into electrocatalysts for critical energy conversion reactions. Their abundance and relatively low cost make them attractive alternatives to precious metal catalysts.
The Oxygen Evolution Reaction (OER) is a key process in water splitting and metal-air batteries. Molybdenum-containing mixed metal oxides have emerged as efficient OER electrocatalysts. For instance, ternary copper-iron-molybdenum mixed oxides with the formula CuₓFe₂₋ₓ(MoO₄)₃ have been shown to have significantly enhanced electrocatalytic activity compared to the base iron molybdate. rsc.org A composition with x=1 demonstrated catalytic activity approximately 50 times greater than Fe₂(MoO₄)₃ at an applied potential of 1.51 V vs. RHE in 1 M KOH. rsc.org Additionally, molybdenum-iron-cobalt oxyhydroxides with abundant oxygen vacancies exhibit low overpotentials for the OER. rsc.org
The Hydrogen Evolution Reaction (HER) is the other half of water splitting, producing hydrogen fuel. Molybdenum-based compounds are among the most promising non-precious metal catalysts for the HER. Molybdenum sulfides (MoSₓ), in both crystalline and amorphous forms, are highly active, with their performance often linked to the number of accessible active edge sites. acs.orgacs.org Molybdenum carbides, such as Mo₂C, have also demonstrated excellent catalytic activity with low overpotentials in both acidic and alkaline media. rsc.org Furthermore, molybdenum oxides like MoO₂ are recognized for their good electronic conductivity and structural stability as HER catalysts. rsc.orgmdpi.com
| Electrocatalyst | Reaction | Key Performance Metric | Reference |
| CuₓFe₂₋ₓ(MoO₄)₃ (x=1) | OER | ~50 times higher activity than Fe₂(MoO₄)₃ at 1.51 V vs. RHE | rsc.org |
| Ni₀.₂Mo₀.₈N/MoO₂ | HER | 13 mV overpotential at 10 mA cm⁻² in 1.0 M KOH | rsc.org |
| Mo₂C on carbon support | HER | 135 mV overpotential in acid, 96 mV in alkaline at 10 mA cm⁻² | rsc.org |
The electrochemical reduction of **carbon dioxide (CO₂) and nitrogen (N₂) into valuable chemicals and fuels is a major goal in sustainable chemistry. Molybdenum-based catalysts are being actively investigated for these transformations.
For CO₂ reduction , a bioinspired bimetallic complex, [(bdt)MoVI(O)S₂CuICN]²⁻, has been shown to catalyze the electrochemical reduction of CO₂ to formate. rsc.orgchemrxiv.org Mechanistic studies suggest that the active catalyst is generated after a two-electron reduction of the precursor complex in the presence of CO₂. rsc.org The edges of molybdenum disulfide (MoS₂) are also being explored as active sites for CO₂ reduction, with theoretical studies indicating that the S-edge can adsorb and activate CO₂ for conversion to products like formic acid and carbon monoxide. acs.org
In the field of nitrogen reduction , the synthesis of ammonia (B1221849) (NH₃) from N₂ under ambient conditions is a significant challenge. Molybdenum is a key element in the nitrogenase enzyme, inspiring the development of molybdenum-based electrocatalysts. Molybdenum carbide on nitrogen-doped carbon (Mo₂C/NC) has been reported as an efficient electrocatalyst for the nitrogen reduction reaction (NRR), achieving a maximum NH₃ yield of 70.60 μmol h⁻¹ g⁻¹ and a Faradaic efficiency of 12.3% at -0.20 V vs. RHE. cityu.edu.hk Dual-atom catalysts, such as FeMo supported on graphitic carbon nitride (g-C₃N₄), have also been theoretically predicted to be highly effective for NRR due to the synergistic effects between the metal atoms. acs.org However, it is crucial to note that some studies have raised concerns about potential false positives in NRR research due to ammonia contamination from external sources. acs.org
| Catalyst | Reaction | Product(s) | Key Finding | Reference |
| [(bdt)MoVI(O)S₂CuICN]²⁻ | CO₂ Reduction | Formate | Bioinspired complex mimics the active site of Mo-Cu CODH enzyme. | rsc.orgchemrxiv.org |
| MoS₂ edges | CO₂ Reduction | Formic acid, Carbon monoxide | Theoretical studies show the S-edge is active for CO₂ activation. | acs.org |
| Mo₂C/NC | N₂ Reduction | Ammonia (NH₃) | Achieved a Faradaic efficiency of 12.3% at -0.20 V vs. RHE. | cityu.edu.hk |
| FeMo/g-C₃N₄ | N₂ Reduction | Ammonia (NH₃) | Theoretical screening identified it as a highly effective dual-atom catalyst. | acs.org |
**biogeochemical Cycling and Environmental Chemistry Research on Molybdenum**
Molybdenum Speciation and Transformation in Natural and Anthropogenic Systems
The distribution and chemical form (speciation) of molybdenum in the environment are governed by a complex interplay of chemical, physical, and biological processes. In most oxic, near-neutral pH natural waters, molybdenum predominantly exists as the highly soluble and chemically inert molybdate (B1676688) anion (MoO₄²⁻). scirp.orgepa.govresearchgate.net However, its form can change significantly in response to varying environmental conditions, such as redox potential, pH, and the presence of other chemical species.
In oxygenated aquatic environments, the primary source of molybdenum is the oxidative weathering of minerals like molybdenite (MoS₂), which releases the soluble molybdate ion (MoO₄²⁻). researchgate.net This form is the most abundant transition metal species in the open ocean, with concentrations around 10 µg/L (105 nM). epa.govwaterquality.gov.aumdpi.com In freshwater systems like rivers and lakes, molybdenum concentrations are typically lower, and the element is often found evenly distributed between dissolved and particulate phases. waterquality.gov.au
The speciation of molybdate in aqueous solutions is highly dependent on pH and molybdenum concentration. imoa.info In alkaline and neutral solutions, the simple monomeric molybdate ion, [MoO₄]²⁻, is the dominant species. imoa.info As the pH decreases, protonation occurs, and at higher molybdenum concentrations (above 10⁻⁴ M), polymerization can take place, forming species like heptamolybdate ([Mo₇O₂₄]⁶⁻) at pH 3-5. imoa.inforesearchgate.net The table below summarizes the relationship between pH, molybdenum concentration, and the resulting molybdate species.
Interactive Data Table: Molybdate Speciation in Aqueous Solutions
| pH Range | Molybdenum Concentration | Dominant Species |
|---|---|---|
| > 6 | Any | Monomeric Molybdate ([MoO₄]²⁻) |
| 5 - 6 | > 10⁻³ mol/L | Heptamolybdate ([Mo₇O₂₄]⁶⁻) |
| 3 - 5 | > 10⁻³ mol/L | Octamolybdate ([Mo₈O₂₆]⁴⁻) |
Data sourced from imoa.inforesearchgate.net.
In anoxic and sulfidic (euxinic) waters, molybdate can react with hydrogen sulfide (B99878) (HS⁻) to form a series of thiomolybdate species (MoO₄₋ₙSₙ²⁻). researchgate.net This transformation is a key process that can lead to the removal of molybdenum from the water column through adsorption onto organic matter or iron-sulfide minerals. epa.govresearchgate.net
Molybdenum's versatile redox chemistry is fundamental to its biogeochemical role. It can exist in several oxidation states, primarily Mo(VI), Mo(V), and Mo(IV). frontiersin.org In the vast majority of today's oxygenated waters, the oxidized Mo(VI) form, as molybdate, is thermodynamically predominant. nih.govresearchgate.net Reduced forms are typically confined to specific anaerobic or reducing environments. nih.gov
Redox switching between these states is central to the function of molybdoenzymes, which catalyze critical metabolic reactions in the global carbon, nitrogen, and sulfur cycles. frontiersin.orgnih.gov For instance, enzymes involved in nitrogen fixation and nitrate (B79036) reduction utilize the Mo(VI)/Mo(V) and Mo(V)/Mo(IV) redox pairs for electron transfer. frontiersin.org
In anoxic environmental compartments, such as saturated sediments or stratified water bodies, Mo(VI) can be reduced. Under sulfidic conditions, Mo(VI) can be reduced first to the intermediate Mo(V) state and then to Mo(IV), which can precipitate as insoluble molybdenum disulfide (MoS₂). frontiersin.org This process is often mediated by sulfate-reducing bacteria. frontiersin.org The presence of reduced Mo(V) has been detected in contemporary sulfidic environments, accounting for up to 20% of the total molybdenum under certain conditions. frontiersin.org
Adsorption, Desorption, and Mobility of Molybdate at Mineral-Water Interfaces
The mobility and bioavailability of molybdate in many subsurface environments are controlled by its interaction with mineral surfaces. researchgate.net Unlike many other oxyanions, molybdate has a relatively low affinity for most organic compounds, making adsorption to minerals the dominant process governing its transport and fate. researchgate.net
Molybdate adsorption is observed on a variety of common soil and sediment components, including iron and aluminum oxides (such as goethite and gibbsite), and clay minerals (like kaolinite (B1170537) and montmorillonite). mdpi.comusda.gov The process is generally characterized as specific adsorption, where molybdate forms inner-sphere surface complexes directly with the mineral surface, a process also known as ligand exchange. usda.govresearchgate.net
To predict the extent of molybdate adsorption under various geochemical conditions, scientists employ surface complexation models (SCMs). usgs.govjst.go.jp These models describe the binding of ions to mineral surfaces as chemical reactions, taking into account the surface charge of the mineral and the speciation of the ion in solution. usda.gov
The triple-layer model (TLM) and diffuse-layer models are commonly used to simulate molybdate adsorption. researchgate.netusgs.gov These models have successfully described molybdate adsorption on various oxides and clays (B1170129) as a function of pH and ionic strength. researchgate.netusgs.gov For instance, modeling studies on goethite and ferrihydrite have suggested that molybdate forms bidentate complexes at low pH and monodentate complexes at higher pH. geologyscience.ru Spectroscopic studies combined with SCM have indicated that molybdate forms predominantly inner-sphere complexes on amorphous aluminum oxide at low pH, transitioning to outer-sphere complexes at high pH. researchgate.net These models are essential tools for predicting the environmental fate of molybdenum. jst.go.jp
The adsorption of molybdate is strongly dependent on pH. researchgate.netmdpi.com Maximum adsorption typically occurs in acidic conditions, around pH 4 to 5. researchgate.netresearchgate.net As pH increases, adsorption decreases significantly. This is because the surface of many metal oxides is positively charged at low pH, attracting the negatively charged molybdate anion, and becomes negatively charged at higher pH, repelling it. An increase of one pH unit (e.g., from 4.5 to 5.5) can lead to a substantial increase in molybdate solubility. researchgate.net
Ionic strength, which is a measure of the total concentration of ions in solution, also affects molybdate mobility. usgs.gov Generally, an increase in ionic strength leads to decreased molybdate adsorption and therefore increased mobility. usgs.gov This is partly due to increased competition for adsorption sites from other anions, such as sulfate (B86663) and phosphate (B84403), which are often present in higher concentrations in groundwater. usgs.gov Furthermore, the formation of aqueous complexes with major cations like calcium and magnesium at higher ionic strengths can also reduce the amount of molybdate available for adsorption. usgs.govcabidigitallibrary.org
Interactive Data Table: Factors Influencing Molybdate Adsorption and Mobility
| Parameter | Effect on Adsorption | Effect on Mobility | Rationale |
|---|---|---|---|
| Decreasing pH (more acidic) | Increases | Decreases | Mineral surfaces become more positively charged, attracting molybdate anions. researchgate.netresearchgate.net |
| Increasing pH (more alkaline) | Decreases | Increases | Mineral surfaces become more negatively charged, repelling molybdate. Solubility increases significantly. usgs.govresearchgate.net |
| Increasing Ionic Strength | Decreases | Increases | Competition from other anions (e.g., sulfate, phosphate) for adsorption sites. usgs.gov |
| Presence of Competing Anions | Decreases | Increases | Anions like phosphate and sulfate compete directly with molybdate for binding sites on mineral surfaces. usgs.gov |
Data sourced from researchgate.netresearchgate.netusgs.govresearchgate.net.
Bioremediation Strategies and Biotechnological Approaches for Molybdenum Management
In areas where molybdenum concentrations are elevated due to industrial or mining activities, bioremediation offers a promising and sustainable management strategy. nih.govtci-thailand.org These approaches leverage the metabolic capabilities of microorganisms and plants to reduce the toxicity and mobility of molybdenum in soil and water. nih.govresearchgate.net
Microbial processes are central to many bioremediation strategies. nih.govmdpi.com Several bacterial species have been identified that can reduce soluble and toxic hexavalent molybdenum, Mo(VI), to less soluble and less toxic forms. nih.govresearchgate.net A common mechanism is the reduction of molybdate to a vibrant, insoluble pigment known as "molybdenum blue," which is a reduced phosphomolybdate complex. nih.govresearchgate.net Bacteria such as Pseudomonas sp., Enterobacter cloacae, and Escherichia coli have demonstrated this capability. nih.govmdpi.com Another microbial pathway involves sulfate-reducing bacteria, which can produce sulfide that precipitates molybdenum as insoluble MoS₂. mdpi.com
Phytoremediation, the use of plants to clean up contaminated environments, is another key approach. researchgate.net Some strategies focus on phytoextraction, where plants that accumulate high concentrations of molybdenum are grown and then harvested, effectively removing the metal from the soil. researchgate.net Research has shown that applying amendments like phosphate fertilizers can increase molybdenum uptake by plants, enhancing the efficiency of phytoextraction. researchgate.net Conversely, for less contaminated sites, other amendments such as manganese-humate can be used to immobilize the molybdenum in the soil, reducing its uptake into forage crops and preventing it from entering the food chain. researchgate.net The first successful bioremediation of molybdenum-contaminated soil was reported in Austria, where a combination of phytoremediation and soil microbes was used to detoxify large pasture areas. nih.govresearchgate.net
Advanced Methodologies for Molybdate Detection and Quantification in Environmental Matrices
The accurate detection and quantification of molybdate (the predominant form of molybdenum in most natural waters) in environmental matrices such as soil and water are crucial for understanding its biogeochemical cycle. However, this task presents significant analytical challenges, primarily due to the typically low concentrations of molybdenum and potential interference from complex sample matrices. researchgate.netnih.gov To address these challenges, a variety of sophisticated analytical methods have been developed and refined, often incorporating preconcentration and separation steps to enhance sensitivity and accuracy. nih.gov
Common Analytical Techniques
Several instrumental techniques are widely employed for the determination of molybdenum in environmental samples. These include spectrophotometry, atomic absorption spectrometry (AAS), inductively coupled plasma optical emission spectrometry (ICP-OES), and inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netresearchgate.net Spectrophotometry, for instance, is a simple, cost-effective, and established technique. researchgate.netresearchgate.net It often relies on the reaction of molybdate with specific reagents to form a colored complex whose absorbance can be measured. researchgate.netmdpi.com A classic example is the "molybdenum blue" reaction, where molybdate reacts with a reducing agent in an acidic medium to form a distinct blue-colored complex. researchgate.netmdpi.com Another spectrophotometric approach involves the formation of a colored complex between Mo(V) and thiocyanate (B1210189) (SCN⁻). imoa.info
Advanced Chromatographic and Hyphenated Methods
For more complex analyses, particularly for speciation studies, chromatographic techniques are invaluable. Ion chromatography (IC) has been successfully used to determine trace amounts of molybdate in soil and water. psu.edu This method separates molybdate from other anions present in the sample, allowing for its quantification with a conductivity detector. psu.edu To overcome the challenge of very low concentrations in matrices like seawater, IC is often coupled with preconcentration methods. nih.govresearchgate.net One such method uses a chelating resin that selectively binds metal elements like molybdate, effectively removing interference from alkali and alkaline-earth metals and concentrating the analyte before analysis. nih.govresearchgate.net
The hyphenation of high-performance liquid chromatography (HPLC) with highly sensitive detectors like ICP-MS represents a powerful tool for the speciation analysis of molybdate and other oxyanions in aqueous solutions. imoa.info This technique allows for the separation of different molybdenum species before their highly sensitive elemental detection by ICP-MS. imoa.info
Preconcentration and Separation
Given the trace levels of molybdenum in many environmental samples, preconcentration is a critical step. nih.gov Techniques such as solid-phase extraction, liquid-liquid extraction, and coprecipitation are employed to increase the concentration of molybdenum to detectable levels and to separate it from interfering substances. nih.gov For example, a procedure for analyzing trace molybdenum in water samples involves coprecipitation with thionalide–ammonium (B1175870) pyrrolidinedithiocarbamate, followed by neutron activation analysis. researchgate.net Another method utilizes immobilized TiO₂ nanoparticles to quantitatively retain molybdenum at a specific pH, separating it from other metal cations before elution and analysis. imoa.info
Research Findings on Detection Methodologies
Detailed research has focused on optimizing these methods for various environmental matrices. For soil analysis, extraction procedures are key. Methods evaluated include hot water extraction and ammonium oxalate (B1200264) extraction to assess the mobile or readily available molybdenum for plant uptake. psu.edubiocyclopedia.com The thiocyanate-stannous chloride spectrophotometric method is used extensively for determining total molybdenum in soil extracts. biocyclopedia.com
The following tables summarize and compare some of the advanced methodologies used for molybdate detection and quantification.
Table 1: Comparison of Advanced Analytical Techniques for Molybdate Detection
| Methodology | Principle | Common Matrix | Detection Limit (LOD) | Key Advantages |
|---|---|---|---|---|
| Spectrophotometry (Molybdenum Blue) | Formation of a colored phosphomolybdate or silicomolybdate blue complex after reduction. researchgate.netmdpi.com | Water, Soil Extracts | ~5 ng/mL imoa.info | Simple, inexpensive, widely available. researchgate.netresearchgate.net |
| Ion Chromatography (IC) | Anion exchange separation of molybdate from other ions, followed by conductivity detection. psu.edu | Water, Soil Extracts | 45 µg/L psu.edu | Good for separating various anions. psu.edu |
| IC with Preconcentration | IC coupled with a chelating resin to concentrate molybdate from large sample volumes. nih.govresearchgate.net | Saline/Brackish Water | 0.6 µg/L nih.govresearchgate.net | High sensitivity, suitable for trace analysis in complex matrices. nih.gov |
| HPLC-ICP-MS | Chromatographic separation of molybdenum species followed by highly sensitive elemental mass detection. imoa.info | Aqueous Solutions | Not specified, but generally very low | Excellent for speciation analysis, high selectivity and sensitivity. imoa.info |
| ICP-OES / ICP-MS | Atomization and excitation/ionization of the sample in plasma, followed by detection of emitted light or ions. researchgate.netresearchgate.net | Water, Biological Samples | 0.6 ng/L (with preconcentration) imoa.info | Multi-element capability, high sensitivity (especially ICP-MS). researchgate.netimoa.info |
Table 2: Examples of Preconcentration Methods for Molybdate Analysis
| Preconcentration Technique | Reagent/Material | Sample Matrix | Eluent | Analytical Finish | Reference |
|---|---|---|---|---|---|
| Solid-Phase Extraction | Chelating resin with carboxymethylated polyethylenimine | Brackish Water | 0.1 M NaOH | Ion Chromatography (IC) | nih.govresearchgate.net |
| Solid-Phase Extraction | Immobilized TiO₂ nanoparticles | Water, Biological Samples | 0.5 mol L⁻¹ NaOH | Spectrophotometry or ICP-AES | imoa.info |
| Coprecipitation | Thionalide–ammonium pyrrolidinedithiocarbamate | Natural Waters | - | Neutron Activation Analysis | researchgate.net |
These advanced methodologies provide environmental scientists with the necessary tools to accurately measure molybdate concentrations, contributing to a better understanding of the environmental fate and biogeochemical cycling of molybdenum.
**advanced Materials Science and Engineering Incorporating Molybdenum Oxoanions**
Design and Synthesis of Novel Molybdate-Based Functional Materials
The design and synthesis of new materials based on molybdates are driven by the quest for enhanced properties and novel applications. Strategies range from the creation of nanoscale structures and thin films to the integration of molybdate (B1676688) units into complex organic-inorganic frameworks.
Molybdenum oxide nanostructures and thin films are of significant interest due to their versatile properties and wide range of applications in catalysis, energy storage, and electronics. aemdeposition.com The synthesis methods are critical in determining the final morphology, crystal structure, and, consequently, the material's performance.
Nanostructures: Molybdenum oxide nanoparticles can be synthesized through various techniques, including co-precipitation, hydrothermal methods, microwave irradiation, and green synthesis using plant extracts. nanografi.comomicsonline.org For instance, the co-precipitation method is noted for its simplicity and cost-effectiveness in producing large quantities. nanografi.com The properties of the resulting nanoparticles are highly dependent on synthesis parameters such as pH, temperature, and the use of surfactants. nanografi.com Another approach involves the direct oxidation of a molybdenum coil at ambient atmosphere, where controlling the current allows for the selection of the nanostructure to be formed. researchgate.net Green synthesis methods, utilizing agents like Citrus Sinensis leaves extract, offer an eco-friendly route to produce molybdenum oxide nanoparticles with defined crystallinity and size, such as cubical shapes around 16 nm. omicsonline.org
Thin Films: Molybdenum oxide thin films are fabricated using several deposition techniques. Methods like sputtering, chemical vapor deposition (CVD), and pulsed laser deposition (PLD) are commonly employed. aemdeposition.com The hot-filament metal oxide deposition technique has also been demonstrated as a viable alternative. researchgate.net These films are crucial components in various technologies, including solar cells, where they act as efficient hole transport layers, and in optoelectronic devices like OLEDs. aemdeposition.comthinfilmmaterials.com The ability to control the film's properties, such as its stoichiometry (the ratio of oxygen to molybdenum), is key to its functionality. For example, non-stoichiometric MoO₃₋ₓ thin films exhibit good electrical conductivity, making them suitable for many optoelectronic applications. upc.edu
The following table summarizes various synthesis methods for molybdenum oxide nanostructures and thin films and their key characteristics.
Table 1: Synthesis Methods for Molybdenum Oxide Nanostructures and Thin Films| Method | Product | Key Features & Findings |
|---|---|---|
| Co-precipitation | Nanoparticles (MoO₃) | Simple, cost-effective, high yield. Properties are tunable by adjusting synthesis parameters. nanografi.com |
| Direct Oxidation | Nanostructures (α-MoO₃) | Low substrate temperature (<200°C); nanostructure choice controlled by current. researchgate.net |
| Green Synthesis | Nanoparticles (MoO₃) | Eco-friendly using plant extracts; produces crystalline nanoparticles (e.g., 16 nm cubical). omicsonline.org |
| Spray Pyrolysis | Nanostructures (h-MoO₃ to α-MoO₃) | Phase transformation can be controlled by varying the hot plate temperature (350 to 440°C). researchgate.net |
| Sputtering | Thin Films (MoOₓ) | Allows for control over optoelectronic properties by adjusting oxygen partial pressure. acs.org |
| Hot-Filament Metal Oxide Deposition | Thin Films (MoOₓ) | An alternative deposition method where filament current and oxygen flow are key parameters. researchgate.net |
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The incorporation of molybdate or polyoxometalate (POM) units as nodes in these frameworks has led to the development of novel materials with applications in catalysis and sensing.
An example is the synthesis of a molybdenum oxide-based three-dimensional MOF with helical channels (CuTRZMoO₄), which was created using MoO₄²⁻, Cu²⁺ ions, and 1,2,3-triazole. nih.gov This material demonstrated high sensitivity for detecting the neurotransmitter dopamine. nih.gov In another study, two new polyoxometalate-based MOFs, NENU-500 and NENU-501, were synthesized where ε-Keggin type polyoxomolybdate clusters were directly connected to organic ligands. researchgate.net These frameworks exhibited remarkable stability in both acidic and basic media and were effective as electrocatalysts for the hydrogen evolution reaction (HER). researchgate.net The porous nature and redox activity of the POM units are key to their catalytic performance. researchgate.net
Similarly, encapsulating other materials within MOFs can enhance their properties. For instance, exfoliated molybdenum disulfide (MoS₂) encapsulated in a zeolitic imidazolate framework-8 (ZIF-8) showed improved visible light absorption and a significantly higher rate of photocatalytic hydrogen production compared to the pure MOF. mdpi.com
While the development of molybdate-containing MOFs is an active area of research, the integration of molybdate units into Covalent Organic Frameworks (COFs), which are built from light elements linked by strong covalent bonds, is a less explored but emerging field.
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offer a pathway to create materials with synergistic or entirely new properties. The incorporation of disodium (B8443419);dioxido(dioxo)molybdenum (sodium molybdate) and related molybdate species into hybrid structures is being investigated for applications in areas like luminescence and photocatalysis.
One approach involves the creation of hybrid molybdate-tungstate materials for solid-state lighting. acs.org For example, phosphors based on Ca(Mo,W)O₄ doped with rare-earth ions like Eu³⁺ and Sm³⁺ have been incorporated into a polymer matrix. acs.org This process resulted in a flexible and durable luminescent hybrid material that emits intensely in the red region, demonstrating the potential for creating tunable phosphors for commercial LEDs. acs.org
In another example, octahedral molybdenum cluster complexes have been used to create single-crystal materials interconnected by hydrogen bonding with water molecules. rsc.org These hybrid inorganic materials exhibit interesting optoelectronic properties, with their conductivity and photoresponse being dependent on the surrounding halide atoms. rsc.org The synthesis of sodium lanthanum molybdate (NaLa(MoO₄)₂) has also been shown to produce a material with a mesoporous structure that is highly effective as a photocatalyst for degrading organic dyes under UV light. nih.gov
Electronic and Optoelectronic Properties of Molybdate-Containing Materials
The electronic and optical properties of materials containing molybdenum oxoanions are at the heart of their utility in advanced devices. These properties are intrinsically linked to the oxidation state of molybdenum, the crystal structure, and the presence of dopants or defects.
Molybdenum oxides exhibit a range of electronic behaviors depending on their stoichiometry. ntnu.no Molybdenum trioxide (MoO₃) is a wide-band-gap semiconductor, while molybdenum dioxide (MoO₂) is metallic. ntnu.noresearchgate.net This transition from a semiconductor to a metal with increasing reduction (loss of oxygen) allows for the tuning of electronic properties. ntnu.norsc.org
The band gap of these materials, which is the energy required to excite an electron to a conducting state, is a critical parameter for optoelectronic applications. For α-MoO₃, the thermodynamically stable orthorhombic phase, the band gap is typically in the range of 2.8 to 3.2 eV. researchgate.netlidsen.comacs.orgnih.gov
Band gap engineering refers to the strategies used to control the band gap of a material to suit a specific application. Several methods have been proven effective for molybdenum-based materials:
Defect Engineering: Creating oxygen vacancies in MoO₃ thin films can introduce intermediate energy levels within the band gap, which is beneficial for forming ohmic contacts in electronic devices. acs.orgresearchgate.net
Doping: The introduction of other elements can modify the electronic structure. For instance, doping molybdenum disulfide (MoS₂) with selenium can modulate the optical band gap by over 10%. acs.org Similarly, doping sodium zinc molybdate with dysprosium (Dy³⁺) ions was found to decrease the band gap from 4.77 eV to 4.68 eV. nih.gov
Dimensionality Control: The band gap of layered materials like MoS₂ is highly dependent on the number of layers. Monolayer MoS₂ has a direct band gap, which is desirable for optoelectronic applications, while the bulk material has an indirect band gap. nih.govlqdtu.edu.vn
The following table presents reported band gap values for various molybdenum-based materials.
Table 2: Band Gap Values of Selected Molybdenum-Based Materials| Material | Synthesis/Form | Band Gap (eV) | Notes |
|---|---|---|---|
| α-MoO₃ | Thin Film | 2.8 | Prepared by spray pyrolysis. researchgate.net |
| α-MoO₃ | Thin Film | ~3.2 | A typical value for the wide-bandgap semiconductor. researchgate.net |
| α-MoO₃ | Calculated | 2.81 - 3.16 | Values from density functional theory (DFT) calculations. acs.orgnih.govrsc.org |
| MoO₂ | Bulk | 0 (Metallic) | Exhibits metallic behavior due to overlapping valence and conduction bands. nih.gov |
| MoS₂ | Monolayer | ~1.72 - 1.9 | A direct band gap semiconductor. nih.govlqdtu.edu.vn |
| MoS₂ | Bulk | ~1.23 | An indirect band gap semiconductor. lqdtu.edu.vn |
| NaZn₁-ₓDyₓMoO₄ | Phosphor | 4.77 - 4.68 | Band gap decreases with increasing Dy³⁺ doping. nih.gov |
Luminescence is the emission of light by a substance not resulting from heat. Photoluminescence (PL) is luminescence excited by the absorption of photons. Molybdate compounds are often used as host materials for phosphors because the [MoO₄]²⁻ group can efficiently absorb UV radiation and transfer the energy to activator ions (dopants), which then emit light at specific wavelengths.
Studies on alkaline earth molybdate films (CaMoO₄, SrMoO₄, BaMoO₄) prepared by an electrochemical method have shown distinct luminescent properties. tandfonline.com At room temperature, CaMoO₄ films exhibit a green emission centered at 510 nm, and SrMoO₄ films show a similar emission at 520 nm when excited at 220 nm. tandfonline.com BaMoO₄ films, however, did not show any emission under these conditions. tandfonline.com
The doping of molybdate hosts with rare-earth ions is a common strategy to achieve bright and color-tunable luminescence. A study on Dy³⁺-doped sodium zinc molybdate phosphor synthesized via a microwave-assisted method revealed that the material emits strongly in the orangish region. nih.gov The emission intensity was found to increase with the concentration of Dy³⁺, peaking at 6 mol%. nih.gov The primary emission peak at approximately 590 nm is attributed to the ⁴F₉/₂ → ⁶H₁₃/₂ transition of the Dy³⁺ ions. nih.gov
Hybrid materials also show significant promise for luminescent applications. A hybrid system composed of a commercial LED and a CaMo₀.₅W₀.₅O₄:1%Eu³⁺/1%Sm³⁺ phosphor demonstrated a strong, bright orange-red emission. acs.org The interaction between the dopant ions and the mixed molybdate-tungstate host matrix plays a crucial role in determining the final luminescence intensity and color purity. acs.org
The following table summarizes the photoluminescence properties of several molybdate-containing materials.
Table 3: Photoluminescence Properties of Molybdate-Containing Materials| Material | Excitation Wavelength (nm) | Emission Peak (nm) | Emitted Color |
|---|---|---|---|
| CaMoO₄ Film | 220 | 510 | Green |
| SrMoO₄ Film | 220 | 520 | Green |
| Dy³⁺-doped Sodium Zinc Molybdate | 348 | 590 | Orangish |
| CaMo₀.₅W₀.₅O₄:Eu³⁺/Sm³⁺ | Not specified | Not specified | Orange-Red |
| NaLa(MoO₄)₂ | 317 | 340-600 (broad) | Not specified |
Energy Storage and Conversion Applications of Molybdate Materials
Molybdate materials are gaining significant attention in the field of energy storage and conversion due to their compelling properties. These materials, which feature molybdenum in its highest oxidation state (+6) within a tetrahedral oxoanion (MoO₄²⁻), offer a versatile platform for designing advanced functional materials. Their rich redox chemistry, structural stability, and tunable electronic properties make them promising candidates for a variety of applications, including batteries, supercapacitors, and thermoelectric and piezoelectric devices.
The quest for high-performance energy storage devices has propelled research into novel electrode materials with superior capacity, rate capability, and cycling stability. Transition metal molybdates, with the general formula AMoO₄ (where A can be Ni, Co, Mn, Fe, Zn, etc.), have emerged as a promising class of materials for both batteries and supercapacitors. researchgate.net Their advantageous characteristics include multi-electron redox capabilities, good electrical conductivity, and stable crystal structures, which are all crucial for efficient electrochemical energy storage. researchgate.net
Asymmetric supercapacitors (ASCs) that utilize a molybdate-based positive electrode and a carbon-based negative electrode have also been explored to widen the operating voltage window and increase energy density. For example, an ASC fabricated with α-Bi₂Mo₃O₁₂ as the positive electrode and activated carbon as the negative electrode exhibited an energy density of 47.5 W h kg⁻¹ at a power density of 750 W kg⁻¹. rsc.org
In the context of lithium-ion batteries (LIBs) , molybdates are investigated as potential anode materials. They offer higher theoretical capacities compared to conventional graphite (B72142) anodes due to their conversion-type reaction mechanism. semanticscholar.org For example, α-ZnMoO₄ has demonstrated an initial discharge specific capacity of 1432.3 mAh g⁻¹ and maintained a capacity of 1008.7 mAh g⁻¹ after 100 cycles. researchgate.net The addition of cobalt to nickel molybdate has been shown to improve the electrochemical performance by altering the powder morphology and creating a more stable electrode/electrolyte interface. semanticscholar.org Cobalt oxide decorated nickel molybdate has achieved a capacity of 290 mAh/g after 100 cycles. semanticscholar.org
Molybdate-based materials are also being explored as cathodes for aqueous zinc-ion batteries. acs.org Manganese molybdate (MnMoO₄), for instance, utilizes the redox activity of both its metal centers (Mn and Mo) to increase the theoretical capacity. acs.org
Interactive Data Table: Performance of Molybdate-Based Electrode Materials
| Compound | Application | Morphology | Specific Capacitance / Capacity | Current Density | Cycling Stability | Energy/Power Density | Reference |
| NiMoO₄ | Supercapacitor | Nanofibers | 1947 F g⁻¹ | 1 A g⁻¹ | 82.35% after 3000 cycles | - | mdpi.com |
| CuMoO₄ | Supercapacitor | Nanosheets | 2259.55 F g⁻¹ | 1 A g⁻¹ | 90.08% after 5000 cycles | 52.51 W h kg⁻¹ @ 600 W kg⁻¹ | mdpi.com |
| α-Bi₂Mo₃O₁₂ | Supercapacitor | - | 714 F g⁻¹ | 1 A g⁻¹ | 86.55% after 5000 cycles | 47.5 W h kg⁻¹ @ 750 W kg⁻¹ | rsc.org |
| MnMoO₄·0.9H₂O | Supercapacitor | Nanorods | 210.2 F g⁻¹ | 1 A g⁻¹ | - | - | mdpi.com |
| CoMoO₄ | Supercapacitor | Nanostructures | 98.34 F g⁻¹ | - | 85% after 4000 cycles (in ASC) | 8.17 W h kg⁻¹ (in ASC) | rsc.org |
| α-ZnMoO₄ | Li-ion Battery | Micro-rugby balls | 1008.7 mAh g⁻¹ (after 100 cycles) | 0.2 A g⁻¹ | - | - | researchgate.net |
| Co-decorated NiMoO₄ | Li-ion Battery | - | 290 mAh g⁻¹ (after 100 cycles) | - | - | - | semanticscholar.org |
| M-Ag₂Mo₂O₇ | Battery | - | ~300 mAh g⁻¹ | 50 mA g⁻¹ | - | - | valpo.edu |
Beyond energy storage, molybdate-containing materials exhibit promising thermoelectric and piezoelectric properties, enabling their use in energy conversion and sensing applications.
Thermoelectric materials can directly convert heat energy into electrical energy and vice-versa. The efficiency of a thermoelectric material is determined by its dimensionless figure of merit, ZT. While elemental molybdenum itself has been studied for its thermoelectric properties at high temperatures aps.org, research into complex molybdate compounds is an active area. For instance, rare-earth molybdates of the Ln₅Mo₃O₁₆₊δ family (where Ln is a lanthanide) exhibit high mixed oxygen-ion and electronic conductivity, reaching 10⁻² S cm⁻¹ at 700 °C, which is a desirable characteristic for thermoelectric applications. mdpi.com Molybdenum-based MXenes, a class of 2D materials, have also been investigated, with Mo₂TiC₂Tₓ showing a high electrical conductivity and a significant Seebeck coefficient. acs.org Thin films of molybdenum disulfide (MoS₂), a related compound, have shown a Seebeck coefficient of approximately -600 µV/K and a thermal conductivity of about 0.26 Wm⁻¹K⁻¹. mdpi.com
Piezoelectric materials generate an electric charge in response to applied mechanical stress. This effect is utilized in various sensors, actuators, and energy harvesters. The piezoelectric effect has been observed in monolayer molybdenum disulfide (MoS₂), where a piezoelectric coefficient of e₁₁ = 2.9 × 10⁻¹⁰ C/m was measured. arxiv.orgresearchgate.net Interestingly, this piezoelectricity is only present in an odd number of layers due to the breaking of inversion symmetry. arxiv.org Research into crystalline molybdates has also revealed potential piezoelectric behavior. For example, a series of trigonal molybdates with the formula CsMZr₀.₅(MoO₄)₃ (where M = Al, Sc, V, Cr, Fe, Ga, In) are considered possible piezoelectric materials. researchgate.net Doping can also enhance the piezoelectric properties of materials like bismuth molybdate (Bi₂MoO₆). westlake.edu.cn
Interactive Data Table: Thermoelectric and Piezoelectric Properties of Molybdate-Related Materials
| Compound/Material | Property | Value | Conditions | Reference |
| Molybdenum (solid) | Thermopower | Positive, quantitative values reproduced well by DFT | High temperatures | aps.org |
| MoS₂ (thin film) | Seebeck Coefficient | ~ -600 µV/K | 40 °C temperature difference | mdpi.com |
| MoS₂ (thin film) | Thermal Conductivity | ~ 0.26 Wm⁻¹K⁻¹ | - | mdpi.com |
| MoS₂ (monolayer) | Piezoelectric Coefficient (e₁₁) | 2.9 × 10⁻¹⁰ C/m | - | arxiv.orgresearchgate.net |
| CsMZr₀.₅(MoO₄)₃ | Piezoelectric | Possible piezoelectric materials | - | researchgate.net |
| Au/Nb:SrTiO₃ junction | Piezoelectric Coefficient (d₃₃) | 5 pC N⁻¹ | - | westlake.edu.cn |
| Au/Nb:SrTiO₃ junction | Piezoelectric Coefficient (d₃₁) | 1.9 pC N⁻¹ | - | westlake.edu.cn |
Optical Anisotropy and Birefringence Studies of Molybdate-Containing Crystals
The interaction of light with molybdate-containing crystals can be highly dependent on the polarization and propagation direction of the light, a phenomenon known as optical anisotropy . This property is particularly prominent in crystals with non-cubic structures. A direct consequence of optical anisotropy is birefringence , or double refraction, where a single incident light ray is split into two rays that travel at different velocities and are polarized perpendicularly to each other.
Lead molybdate (PbMoO₄) is a well-studied birefringent crystal with a tetragonal structure. isomet.com It is transparent over a wide wavelength range (0.42-5.5 µm) and is used in various acousto-optic devices. isomet.com The anisotropy of its acousto-optic properties has been a subject of research. ufj.uz The refractive indices for the ordinary (nₒ) and extraordinary (nₑ) rays in lead molybdate are different, leading to a significant birefringence (Δn = nₒ - nₑ). isomet.com
The study of optical anisotropy is not limited to acousto-optic applications. The anisotropic nature of these crystals can be harnessed for various optical components. For instance, the anisotropic optical constants of quartz crystals have been investigated for soft X-rays. researchgate.net While not a molybdate, this research highlights the importance of understanding optical anisotropy in crystalline materials for the development of new optical technologies.
The investigation into the optical properties of other molybdate crystals is an ongoing field of research. The color centers in lead molybdate crystals, for example, have been studied to understand their optical absorption characteristics. researchgate.net The development of new molybdate crystals with tailored optical properties could lead to advancements in areas such as laser technology, polarization optics, and optical communications.
Interactive Data Table: Optical Properties of Lead Molybdate (PbMoO₄)
| Property | Value | Wavelength (λ) | Reference |
| Crystal System | Tetragonal | - | isomet.com |
| Transparency Range | 0.42 - 5.5 µm | - | isomet.com |
| Refractive Index (nₒ) | 2.260 | 1.550 µm | isomet.com |
| Refractive Index (nₑ) | 2.170 | 1.550 µm | isomet.com |
| Birefringence (Δn = nₒ - nₑ) | 0.090 | 1.550 µm | isomet.com |
| Effective Birefringence (Δn_eff) | 0.104 | 1.550 µm | isomet.com |
**bioinorganic Chemistry and Role in Biological Systems Research**
Biosynthesis Pathways of the Molybdenum Cofactor (Moco)
The biosynthesis of the Molybdenum Cofactor (Moco) is an ancient and highly conserved pathway found in eukaryotes, bacteria, and archaea. nih.govresearchgate.net This intricate process is essential as Moco is required for the activity of almost all molybdenum-dependent enzymes. nih.gov The pathway begins with guanosine (B1672433) triphosphate (GTP) and culminates in the insertion of molybdenum into the molybdopterin molecule. nih.govontosight.ai
Genetic and biochemical studies, pioneered in organisms like Escherichia coli and the fungus Aspergillus nidulans, have been instrumental in elucidating the steps of Moco biosynthesis. nih.gov In E. coli, several genes, initially named chl and later renamed mo, were identified as essential for this process. nih.gov The pathway is generally divided into four main steps:
Conversion of GTP to cyclic pyranopterin monophosphate (cPMP): This initial step is catalyzed by the enzyme MoaA. nih.govontosight.ai
Formation of molybdopterin (MPT): cPMP is converted to MPT through the action of MPT synthase, a complex of the MoaD and MoaE proteins. researchgate.netontosight.ai This step involves the insertion of a dithiolene group. mdpi.com
Adenylation of MPT: The MPT is then adenylated by the G-domain of the molybdenum insertase (Cnx1 in plants, MoeA in bacteria). mdpi.com
Molybdenum Insertion: Finally, the E-domain of the molybdenum insertase catalyzes the insertion of molybdate (B1676688) into the adenylated MPT, forming the active Moco. mdpi.com
In bacteria, the regulation of Moco biosynthesis is tightly controlled, often at the transcriptional level, in response to the availability of molybdenum and other factors like oxygen. nih.govnih.gov A highly conserved RNA motif, known as a riboswitch, has been found to control the expression of the moa operon by directly binding to Moco. nih.gov
X-ray crystallography and other structural biology techniques have provided detailed insights into the proteins involved in Moco biosynthesis. For instance, the crystal structure of molybdopterin synthase (a heterotetramer of MoaE and MoaD) has revealed how the C-terminus of MoaD inserts into MoaE to form the active site. researchgate.net Structural studies of MobA, the enzyme that synthesizes the molybdopterin guanine (B1146940) dinucleotide (MGD) form of Moco in bacteria, have identified key amino acid residues essential for substrate binding and catalysis. nih.govresearchgate.net These structural analyses have been crucial for understanding the conformational changes and protein-protein interactions that occur during the assembly of this complex cofactor. researchgate.net For example, in plants, the enzymes of Moco biosynthesis are thought to form a multi-enzyme complex that is anchored to the cytoskeleton, which may protect the highly oxygen-sensitive intermediates. mdpi.comfrontiersin.org
| Step | Key Intermediate | Enzyme(s) Involved (E. coli nomenclature) | Function |
|---|---|---|---|
| 1 | Cyclic Pyranopterin Monophosphate (cPMP) | MoaA, MoaC | Conversion of GTP to cPMP. nih.govontosight.ai |
| 2 | Molybdopterin (MPT) | MoaD, MoaE (MPT synthase) | Formation of the dithiolene group to produce MPT. researchgate.netontosight.ai |
| 3 | Adenylated MPT | MoeA | Adenylation of MPT. mdpi.com |
| 4 | Molybdenum Cofactor (Moco) | MogA, MoeA | Insertion of molybdate into MPT. mdpi.com |
Molybdenum Speciation and Transport in Biological Systems
The uptake and distribution of molybdenum are critical for ensuring its availability for Moco biosynthesis. Molybdenum is primarily absorbed from the environment as the soluble molybdate anion (MoO₄²⁻). researchgate.netmdpi.com
In bacteria, molybdate is transported across the cell membrane by a high-affinity ATP-binding cassette (ABC) transporter system. imoa.infopnas.org This system is typically composed of a periplasmic molybdate-binding protein (ModA), an integral membrane channel (ModB), and a cytoplasmic ATPase (ModC). mdpi.comresearchgate.net The expression of the genes encoding this transport system is regulated by the intracellular concentration of molybdate. pnas.org Some bacteria also possess cytoplasmic molybdate-binding proteins that are involved in storage and maintaining homeostasis. mdpi.com
In eukaryotes, specialized molybdate transporters have been identified. mdpi.com In plants and algae, members of the MOT1 and MOT2 transporter families facilitate the uptake of molybdate across the plasma membrane and its transport into various cellular compartments. mdpi.commdpi.com The MOT1 family transporters are known to be high-affinity systems. pnas.org Once inside the cell, molybdate is rapidly incorporated into the Moco biosynthesis pathway, a process that is tightly coupled to its transport. mdpi.com The interaction between molybdate transporters and the Moco biosynthesis machinery ensures an efficient supply of molybdenum for the synthesis of molybdoenzymes. mdpi.com
Uptake and Efflux Mechanisms of Molybdate Ions
The uptake of molybdenum, primarily in its bioavailable oxyanion form, molybdate (MoO₄²⁻), is a critical process for nearly all forms of life, as it is a required component of the molybdenum cofactor (Moco) essential for the function of several key enzymes. nih.govnih.gov In aqueous environments, molybdate is the main form of molybdenum. researchgate.net The transport of molybdate into cells is an active, energy-dependent process, often occurring against a concentration gradient, which necessitates specialized high-affinity transport systems. nih.govpnas.org
In prokaryotes, such as bacteria, the transport of molybdate is well-characterized and relies on a high-affinity ABC (ATP-binding cassette) transporter system. pnas.orgnih.gov This system can efficiently scavenge the low concentrations of molybdate typically found in the environment. pnas.org
In eukaryotes, the process was initially thought to be non-specific, potentially occurring through sulfate (B86663) transporters due to the structural similarity between molybdate and sulfate ions (SO₄²⁻). nih.govfrontiersin.org Indeed, cross-inhibition of sulfate transport by molybdate has been observed in various eukaryotic systems. pnas.org However, dedicated high-affinity molybdate transporters have since been identified, indicating specific and regulated uptake mechanisms. nih.govpnas.org For instance, in plants, molybdate is absorbed from the soil and distributed throughout the organism via these transporters. nih.gov The compartmentalization of molybdate within the cell, such as storage in the vacuole, is also a key aspect of its homeostasis. frontiersin.org Efflux from these storage compartments, like the vacuole, allows for the remobilization of molybdenum to other parts of the organism as needed. frontiersin.org
The efficiency of molybdate uptake can be influenced by environmental factors. In acidic soils (pH < 5.5), molybdate availability decreases due to increased adsorption to soil oxides, potentially leading to deficiency. nih.gov Furthermore, the nitrogen source can affect molybdate uptake; for example, the presence of nitrate (B79036) has been shown to activate certain molybdate transporters. nih.gov
Interaction with Specific Transporter Proteins
The transport of molybdate across biological membranes is mediated by specific families of transporter proteins, which differ between prokaryotes and eukaryotes.
Prokaryotic Transporters: In bacteria like Escherichia coli, the primary mechanism for molybdate uptake is the ModABC transport system, encoded by the modABC operon. pnas.orgnih.govnih.gov This is a high-affinity ABC transporter consisting of three key components:
ModA: A periplasmic substrate-binding protein that specifically captures molybdate. nih.govnih.gov It plays a crucial role in the first step of transport and has been shown to be important for bacterial growth and tolerance to oxidative stress. nih.govresearchgate.net
ModB: An integral membrane protein that forms the channel for molybdate to pass through the cell membrane. nih.govnih.gov
ModC: An ATPase subunit located in the cytoplasm that hydrolyzes ATP to provide the energy required for the transport process. nih.govnih.gov
Eukaryotic Transporters: In eukaryotes, two main families of molybdate transporters have been identified: MOT1 and MOT2. nih.govfrontiersin.org
MOT2 Family: Members of this family, part of the major facilitator superfamily, have also been identified as high-affinity molybdate transporters in organisms like Chlamydomonas. frontiersin.org
The table below summarizes the key molybdate transporter systems.
| Transporter System/Family | Organism Type | Key Components/Members | Cellular Location | Function |
|---|---|---|---|---|
| ModABC | Prokaryotes (e.g., E. coli) | ModA (periplasmic), ModB (membrane channel), ModC (ATPase) | Periplasm, Inner Membrane, Cytoplasm | High-affinity uptake of molybdate from the environment. nih.govnih.gov |
| MOT1 | Eukaryotes (e.g., Algae, Plants) | MOT1.1, MOT1.2 (in Arabidopsis) | Plasma Membrane, Tonoplast (Vacuolar Membrane) | High-affinity uptake from soil (MOT1.1) and remobilization from vacuolar stores (MOT1.2). nih.govfrontiersin.org |
| MOT2 | Eukaryotes (e.g., Algae, Rice) | CrMOT2, OsMOT2;1, OsMOT2;2 | Membrane | High-affinity molybdate transport; some members may also transport other ions like cadmium. frontiersin.org |
**future Research Directions and Emerging Paradigms in Disodium Dioxido Dioxo Molybdenum Chemistry**
Exploration of Unconventional Reactivity and Synergistic Catalysis
While the catalytic properties of molybdenum compounds are well-established, future research is geared towards uncovering and exploiting their unconventional reactivity and engaging them in synergistic catalytic systems. This involves moving beyond traditional oxidation catalysis to explore more complex and selective transformations.
One area of growing interest is the deoxydehydration (DODH) reaction, which converts vicinal diols to olefins—a reaction with significant potential for converting biomass-derived molecules into valuable platform chemicals. rsc.org Dioxomolybdenum complexes are being investigated as catalysts for this reaction, with studies focusing on the influence of ligand design on catalytic activity. For instance, sterically bulky and electron-withdrawing substituents on the supporting ligands have been shown to enhance catalytic performance. rsc.org
Another frontier is the development of molybdenum-catalyzed allylic substitution reactions. rsc.orgacs.org Researchers are designing novel molybdenum(0) and tungsten(0) catalysts that exhibit enhanced reactivity and unique regioselectivity, where nucleophilic attack preferentially occurs at the more substituted carbon of the allyl group. rsc.org The use of specific solvents like 1,3-dioxolane (B20135) and 1,4-dioxane (B91453) has been found to significantly accelerate these reactions. rsc.org
Furthermore, the concept of synergistic catalysis, where the interplay between two or more catalytic species leads to enhanced performance, is a promising avenue. Bimetallic complexes containing molybdenum are being explored for their cooperative effects in catalysis. acs.org These systems can offer unique reactivity that is not achievable with single-metal catalysts. acs.org For example, heterobimetallic complexes of molybdenum and ruthenium have been shown to catalyze the reduction of carbon dioxide. mdpi.com
Future work in this area will likely focus on:
Rational Ligand Design: Creating new ligand environments to fine-tune the electronic and steric properties of molybdenum centers, thereby controlling their reactivity and selectivity in unconventional transformations.
Mechanistic Elucidation: Utilizing advanced spectroscopic and computational techniques to gain a deeper understanding of the reaction mechanisms, particularly for complex catalytic cycles like DODH.
Heterogenization of Catalysts: Developing solid supports for homogeneous molybdenum catalysts to improve their stability, reusability, and applicability in industrial processes. nih.gov
Integration of Artificial Intelligence and Machine Learning in Molybdate (B1676688) Research
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and design of new molybdate-based materials and catalysts. These computational tools can analyze vast datasets to identify patterns and predict properties, significantly accelerating the research and development process.
ML models are being developed to predict the properties of molybdenum-containing materials with high accuracy. For example, a spectral neighbor analysis potential (SNAP) model for molybdenum has been created using machine learning, which achieves near-density functional theory (DFT) accuracy in predicting a wide range of properties, including energies, forces, and elastic constants. aps.orgresearchgate.net This allows for large-scale simulations that were previously computationally prohibitive. researchgate.net
The Open Catalyst Project is a notable initiative that provides datasets and pre-trained ML models for catalyst discovery. youtube.com These tools can be used to predict adsorption energies, optimize geometries, and fine-tune models for specific catalytic systems, including those involving molybdenum. youtube.com
Key future directions for AI and ML in molybdate research include:
Inverse Design: Developing ML models that can design new molybdenum compounds with desired properties from scratch.
Predictive Synthesis: Using AI to predict the optimal reaction conditions for synthesizing novel molybdate materials.
Automated Experimentation: Combining ML algorithms with robotic systems to create autonomous research platforms that can design, conduct, and analyze experiments with minimal human intervention.
Below is an interactive table summarizing some applications of machine learning in molybdenum research.
| Application Area | Machine Learning Technique | Key Findings | Reference(s) |
| Materials Property Prediction | Spectral Neighbor Analysis Potential (SNAP) | Achieved near-DFT accuracy for a wide range of molybdenum properties. | aps.orgresearchgate.net |
| Catalyst Screening | Deep Learning Model | Accelerated the assessment of molybdenum carbide catalysts for biomass conversion from months to milliseconds. | anl.goveurekalert.org |
| Catalyst Design | Gaussian Regression Model | Optimized the preparation of molybdenum disulfide (MoS₂) with high quality and large size. | mdpi.comnih.gov |
| Nanozyme Design | Graph Neural Network (G-NN) Potential | Elucidated the mechanism of peroxidase-like activity of MoS₂-supported single-atom catalysts. | rsc.org |
Sustainable and Circular Economy Approaches in Molybdenum Chemistry
The principles of sustainability and the circular economy are increasingly influencing the field of molybdenum chemistry. The focus is on minimizing environmental impact, conserving resources, and creating closed-loop systems for molybdenum-containing materials. imoa.info
A significant area of research is the recycling and recovery of molybdenum from spent catalysts. researchgate.netlcrl.netoryx-metals.com Molybdenum-based catalysts are widely used in petroleum refining and other industrial processes, and their effective recycling is crucial for both economic and environmental reasons. lcrl.net Hydrometallurgical processes are being developed to recover molybdenum from spent catalysts, sometimes using green leaching agents derived from waste, such as tartaric acid from the winery industry. acs.org These processes aim for high recovery rates while minimizing the use of harsh chemicals. acs.orglcrl.net
The concept of a circular economy is also being applied to molybdenum-containing products beyond catalysts. oryx-metals.com This involves designing products for longevity, repair, and eventual recycling, ensuring that the valuable molybdenum is recovered and reintroduced into the production cycle. oryx-metals.com The recovery of molybdenum from various industrial wastes, such as mining tailings and metal scraps, is another important aspect of this approach. discoveryalert.com.auresearchgate.net
Future research in this domain will likely concentrate on:
Developing more efficient and environmentally friendly recycling processes for a wider range of molybdenum-containing wastes. google.com
Designing catalysts and materials with circularity in mind , making them easier to recycle and recover at the end of their life.
Exploring the use of molybdenum compounds in green chemistry applications , such as in the synthesis of biofuels and other renewable chemicals. noahchemicals.com
The table below presents different approaches for molybdenum recovery and recycling.
| Recovery/Recycling Approach | Source of Molybdenum | Key Features of the Process | Reference(s) |
| Hydrometallurgy | Spent oxidation catalyst | Use of tartaric acid from winery waste as a leaching agent. | acs.org |
| Roasting and Leaching | Spent hydro-refining catalyst | Roasting with soda ash to form water-soluble molybdenum compounds. | acs.org |
| Solvent Extraction | Spent hydroprocessing catalysts | A leaching step followed by solvent extraction to separate metals. | lcrl.net |
| Direct Recycling | Molybdenum solids and turnings | Reintroduction of scrap metal into the production cycle. | oryx-metals.com |
Multiscale Modeling and Experimental Approaches for Complex Molybdate Systems
Understanding the behavior of complex molybdate systems, from the atomic level to the macroscopic scale, requires a combination of advanced modeling and experimental techniques. Multiscale modeling, which integrates different computational methods to cover various length and time scales, is becoming an indispensable tool in this field. mdpi.commdpi.com
At the nanoscale, methods like Density Functional Theory (DFT) are used to study the electronic structure and reactivity of molybdate species. acs.orgnih.govscilit.com These calculations can provide insights into reaction mechanisms and help in the rational design of catalysts. nih.gov For instance, DFT has been used to investigate the mechanism of the deoxydehydration of diols catalyzed by molybdenum complexes. nih.gov
At the mesoscale and macroscale, methods like molecular dynamics (MD) and computational fluid dynamics (CFD) are employed to simulate the behavior of larger systems and processes. mdpi.com For example, a combined atomistic-continuum multiscale model has been developed to explore the thermal conductivity of all-molybdenum disulfide (MoS₂) heterostructures. rsc.org
These computational approaches are complemented by advanced experimental techniques. For instance, X-ray absorption spectroscopy (XAS) and nuclear magnetic resonance (NMR) spectroscopy are used to probe the structure of complex molybdate polyanions in solution. nih.gov In-situ spectroscopy measurements can provide real-time information about the changes in a catalyst during a reaction. rsc.org
The synergy between multiscale modeling and experimental validation is crucial for advancing our understanding of complex molybdate systems. mdpi.com Future research will focus on:
Developing more accurate and efficient multiscale models that can bridge the gap between different scales more seamlessly.
Combining in-silico modeling with high-throughput experimental screening to accelerate the discovery of new materials and catalysts.
Applying these integrated approaches to study increasingly complex systems , such as the interaction of molybdate with biological molecules and its role in biogeochemical cycles. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing disodium dioxido(dioxo)molybdenum complexes with tailored ligand environments?
Methodological Answer: The synthesis of disodium dioxido(dioxo)molybdenum complexes often involves reacting MoO₂(acac)₂ with ligands such as 2-amino-thiophenol or pyridinyl alcohols in methanol. Key steps include ligand-to-metal ratio optimization (e.g., 2:1 molar ratio), reaction temperature control (room temperature for 30 minutes), and characterization via IR spectroscopy to confirm ν(Mo=O) stretches at 890–940 cm⁻¹. Yield improvements (e.g., 63% for dark dioxo complexes) require careful exclusion of moisture and oxygen . For anhydrous forms, thermal dehydration of dihydrate precursors (e.g., Na₂MoO₄·2H₂O) at 100°C under vacuum is critical .
Q. Which spectroscopic and structural characterization methods are most reliable for confirming the oxidation state and coordination geometry of disodium dioxido(dioxo)molybdenum complexes?
Methodological Answer:
- X-ray crystallography : Resolves Mo–O bond lengths (typically 1.68–1.72 Å for terminal oxo groups) and coordination geometry (e.g., distorted octahedral) .
- XPS : Mo 3d₅/₂ binding energies at 232.5–233.5 eV confirm Mo(VI) oxidation states .
- IR spectroscopy : ν(Mo=O) stretches between 890–940 cm⁻¹ and ν(Mo–O–Mo) at 750–800 cm⁻¹ .
- TPR-H₂ : Reductive behavior (e.g., Tmax = 450°C) indicates reactivity and stability .
Advanced Research Questions
Q. How do ligand electronic and steric effects influence the catalytic activity of disodium dioxido(dioxo)molybdenum complexes in oxygen atom transfer (OAT) reactions?
Methodological Answer: Ligands with strong σ-donor and π-acceptor properties (e.g., dithiolenes) enhance OAT kinetics by stabilizing transition states. For example, in oxo-transfer from DMSO to PPh₃, complexes with bidentate dithiolene ligands exhibit turnover frequencies (TOF) 3× higher than monodentate analogs. Mechanistic studies using kinetic isotope effects (KIE) and DFT modeling reveal rate-determining steps involving Mo–O bond cleavage. Steric hindrance from bulky ligands (e.g., tert-butyl groups) reduces substrate accessibility but improves selectivity .
Q. What experimental strategies resolve contradictions in reported catalytic performance of disodium dioxido(dioxo)molybdenum systems across different studies?
Methodological Answer: Contradictions often arise from variations in:
- Ligand environments : Compare catalytic activity of MoO₄²⁻ vs. [MoO₂(L)₂]ⁿ⁻ complexes using standardized substrates (e.g., 4-nonyne for alkyne metathesis) .
- Reaction conditions : Control for solvent polarity (e.g., toluene vs. DMF), temperature (reflux vs. RT), and co-catalysts (e.g., AlEt₃/ZOH ratios) .
- Characterization rigor : Cross-validate catalyst integrity post-reaction via XAS to detect structural changes (e.g., Mo reduction to Mo(IV)) .
Q. How can single-site carbon-supported molybdenum dioxo catalysts be designed for biodiesel synthesis with enhanced recyclability?
Methodological Answer: Direct grafting of MoO₂Cl₂(dme) onto high-surface-area activated carbon creates (Oc)₂Mo(═O)₂@C catalysts. Key steps include:
- Surface functionalization : Pretreat carbon with HNO₃ to introduce –COOH groups for Mo anchoring .
- Activity optimization : First-order kinetics in ethanol transesterification (60–90°C, 1:6 triglyceride:ethanol ratio) with TOF > 200 h⁻¹ .
- Recyclability : Leaching tests (ICP-OES) and TPD-NH₃ confirm stability; catalysts retain >95% activity after 3 cycles .
Methodological Considerations
Q. What computational approaches are most effective for modeling disodium dioxido(dioxo)molybdenum reaction mechanisms?
Methodological Answer: Hybrid DFT (e.g., B3LYP-D3/def2-TZVP) models Mo–O bond dynamics and transition states in OAT reactions. Solvent effects are incorporated via COSMO-RS. Validate models with experimental EXAFS data (e.g., Mo–O coordination numbers) .
Q. How do toxicological profiles of molybdenum compounds inform safe handling protocols in laboratory settings?
Methodological Answer: Acute toxicity (LD₅₀ > 4,000 mg/kg in rats) suggests low risk, but chronic exposure limits (0.03 mg/m³ for MoO₃ dust) require fume hood use. In vitro assays (e.g., Ames test) assess mutagenicity, while ICP-MS monitors Mo accumulation in lab wastewater .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
